molecular formula C9H9BrO4 B1338282 5-Bromo-2,4-dimethoxybenzoic acid CAS No. 32246-20-1

5-Bromo-2,4-dimethoxybenzoic acid

Cat. No.: B1338282
CAS No.: 32246-20-1
M. Wt: 261.07 g/mol
InChI Key: WOPJFSQYDOHZMK-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJFSQYDOHZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542487
Record name 5-Bromo-2,4-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32246-20-1
Record name 5-Bromo-2,4-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethoxybenzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2,4-dimethoxybenzoic acid, a valuable building block in organic synthesis. This document collates available data on its physical characteristics, spectroscopic profile, and includes a detailed experimental protocol for its synthesis and purification.

Core Chemical Properties

This compound, with the CAS number 32246-20-1, is a halogenated derivative of 2,4-dimethoxybenzoic acid. Its chemical structure incorporates a bromine atom at the 5-position of the aromatic ring, which significantly influences its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

PropertyValueSource
Molecular Formula C₉H₉BrO₄--INVALID-LINK--
Molecular Weight 261.07 g/mol --INVALID-LINK--
Melting Point 198-202 °C--INVALID-LINK--
Boiling Point (Predicted) 358.4 ± 42.0 °C--INVALID-LINK--
pKa (Predicted) 3.97 ± 0.10--INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--
Spectroscopic Data Summary
SpectroscopyExpected Peaks/Signals
¹H NMR Aromatic protons (2H), Methoxy protons (6H), Carboxylic acid proton (1H, broad)
¹³C NMR Carbonyl carbon (~165-175 ppm), Aromatic carbons (6 signals), Methoxy carbons (2 signals)
IR (Infrared) O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹)
Mass Spectrometry (EI) Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 2,4-dimethoxybenzoic acid. N-Bromosuccinimide (NBS) in an acidic medium is a suitable brominating agent for this transformation.

Materials:

  • 2,4-dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid in glacial acetic acid.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing ice-cold deionized water.

  • A white precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid and succinimide.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at reflux for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven to a constant weight.

  • The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2,4-Dimethoxybenzoic Acid reagents NBS, Acetic Acid reaction Bromination Reaction start->reaction reagents->reaction workup Aqueous Work-up & Filtration reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzoic acid, a halogenated aromatic carboxylic acid. The document details its molecular structure, chemical and physical properties, spectroscopic characteristics, and a standard method for its synthesis. While direct biological data on this specific compound is limited in publicly available literature, this guide also explores the potential biological activities by drawing comparisons with structurally related brominated and methoxylated benzoic acid derivatives. This paper is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may use this compound as a building block or investigate its potential therapeutic applications.

Molecular Structure and Properties

This compound is a substituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group, two methoxy groups at positions 2 and 4, and a bromine atom at position 5.

molecular_structure C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 OCH3_2 OCH₃ C2->OCH3_2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 OCH3_4 OCH₃ C4->OCH3_4 C6 C C5->C6 Br Br C5->Br C6->C1 H6 H C6->H6

Figure 1: Molecular Structure of this compound
Chemical and Physical Data

The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 32246-20-1[1][2]
Molecular Formula C₉H₉BrO₄[1][2]
Molecular Weight 261.07 g/mol [1][2]
Appearance Colourless oil[3]
Purity 97%[1]

Synthesis Protocol

This compound can be synthesized via the electrophilic bromination of 2,4-dimethoxybenzoic acid. A common laboratory-scale procedure utilizes tetrabutylammonium tribromide (Bu₄NBr₃) as the brominating agent.

Experimental Protocol: Bromination of 2,4-Dimethoxybenzoic Acid

This procedure outlines a general method for the synthesis of this compound.[3]

Materials:

  • 2,4-Dimethoxybenzoic acid (1.0 equiv)

  • Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 equiv)

  • Appropriate solvent (e.g., a non-reactive organic solvent)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethoxybenzoic acid (91.1 mg, 0.50 mmol, 1.0 equiv) in a minimal amount of an appropriate solvent.

  • Addition of Brominating Agent: Add tetrabutylammonium tribromide (Bu₄NBr₃) (241.1 mg, 0.50 mmol, 1.0 equiv) to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature (23 °C) for 16 hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is subjected to a standard aqueous work-up procedure to remove unreacted reagents and byproducts.

  • Purification: The crude product is purified, typically via column chromatography, to yield the desired product as a colourless oil.[3] The reaction reportedly yields the product in high purity (>45:1 mixture with potential dibrominated byproducts) and with a high yield (94%).[3]

synthesis_workflow cluster_start Starting Materials start1 2,4-Dimethoxybenzoic acid process Dissolve in Solvent Stir at 23°C for 16h start1->process start2 Bu₄NBr₃ start2->process workup Aqueous Work-up process->workup purify Purification (e.g., Column Chromatography) workup->purify product This compound (Colourless Oil, 94% Yield) purify->product

Figure 2: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The reported chemical shifts for this compound in CDCl₃ are presented below.

Chemical Shift (δ) ppmAssignmentReference
160.4C-O (methoxy or carboxyl)[3]
156.7C-O (methoxy or carboxyl)[3]
133.3Aromatic C-H[3]
106.0Aromatic C-H or C-COOH[3]
102.6Aromatic C-Br[3]
100.1Aromatic C-H[3]
56.3-OCH₃[3]
55.7-OCH₃[3]

Note: Specific assignments of quaternary carbons and CH carbons may require further 2D NMR experiments. Additional spectroscopic data including ¹H NMR, IR, and Mass Spectrometry may be available from chemical suppliers and databases.[4]

Potential Biological Activity and Applications

While direct experimental data on the biological activity of this compound is not extensively documented in peer-reviewed literature, the structural motifs present in the molecule—a brominated and methoxylated benzene ring—are found in various compounds with known biological activities.[5][6] Benzoic acid and its derivatives are recognized for a wide range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7]

The introduction of halogen atoms, particularly bromine, to an aromatic scaffold can significantly enhance biological potency.[6] For instance, brominated phenols and related compounds often exhibit potent antibacterial, antifungal, and anticancer activities.[5][8] Similarly, polymethoxylated compounds are also investigated for their therapeutic potential.[9]

Based on these structure-activity relationships, it is hypothesized that this compound could serve as a valuable intermediate or lead compound for the development of new therapeutic agents. Empirical testing is required to validate any potential bioactivity.

logical_relationship cluster_features Key Structural Features cluster_activity Hypothesized Biological Activities (Based on Related Compounds) core 5-Bromo-2,4-dimethoxy- benzoic acid feature1 Bromine Substituent core->feature1 feature2 Methoxy Groups core->feature2 feature3 Benzoic Acid Scaffold core->feature3 act1 Antimicrobial feature1->act1 Often enhances potency act2 Anticancer feature1->act2 Common in bioactive natural products feature2->act2 Known in anticancer stilbenes act3 Antioxidant feature2->act3 feature3->act1 General activity of benzoic acids

Figure 3: Hypothesized structure-activity relationships for this compound.

Conclusion

This compound is a readily synthesizable aromatic compound with well-defined structural and spectroscopic properties. Its chemical structure, featuring both bromine and methoxy substituents on a benzoic acid core, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. While its own biological profile remains to be fully elucidated, the known activities of related compounds suggest that it could be a promising building block for the synthesis of novel bioactive molecules. The data and protocols compiled in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

An In-Depth Technical Guide to 5-Bromo-2,4-dimethoxybenzoic Acid (CAS Number: 32246-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and potential biological activities of 5-Bromo-2,4-dimethoxybenzoic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties and Data

This compound is a halogenated derivative of 2,4-dimethoxybenzoic acid. The introduction of a bromine atom to the aromatic ring can significantly influence its physicochemical properties and biological activity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 32246-20-1[1]
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Appearance Solid[1]
Melting Point 198-202 °C[1]
Boiling Point 358.4 ± 42.0 °C (Predicted)
Density 1.571 ± 0.06 g/cm³ (Predicted)
SMILES String COc1cc(OC)c(cc1Br)C(O)=O
InChI Key WOPJFSQYDOHZMK-UHFFFAOYSA-N
Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and methoxy groups on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments within the molecule. The carbon attached to the bromine atom and the carbonyl carbon of the carboxylic acid group are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid.

  • C-O stretches from the methoxy groups and the carboxylic acid.

  • C-H stretches from the aromatic ring and methoxy groups.

  • A C-Br stretch at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a distinctive M and M+2 pattern for bromine-containing fragments, aiding in their identification.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be derived from the synthesis of structurally related compounds. A plausible synthetic route involves the bromination of 2,4-dimethoxybenzoic acid.

Illustrative Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the following steps, starting from the commercially available 2,4-dimethoxybenzoic acid.

G cluster_synthesis Synthesis Workflow Start 2,4-Dimethoxybenzoic Acid Reaction Bromination (e.g., NBS or Br₂ in a suitable solvent) Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Bromination

This protocol is a generalized procedure based on the bromination of similar aromatic compounds and should be optimized for the specific substrate.

  • Dissolution: Dissolve 2,4-dimethoxybenzoic acid in a suitable inert solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) with a radical initiator like AIBN, or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature (often at room temperature or below, with cooling in an ice bath if the reaction is exothermic). The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., a saturated solution of sodium thiosulfate). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, the activities of structurally related substituted benzoic acids suggest several potential areas of interest for further investigation.[2]

Postulated Biological Activities
  • Antimicrobial Activity: Halogenated and methoxylated aromatic compounds are known to exhibit antimicrobial properties. The presence of bromine and methoxy groups in the target molecule suggests it may possess activity against various bacteria and fungi.

  • Anti-inflammatory Activity: Many benzoic acid derivatives have demonstrated anti-inflammatory effects. This activity is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.[2]

  • Anticancer Activity: Substituted benzoic acids have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess the in vitro anticancer potential.[2]

  • Antioxidant Activity: The methoxy groups on the aromatic ring may confer antioxidant properties by enabling the molecule to scavenge free radicals. The DPPH radical scavenging assay is a standard method to evaluate this activity.[2]

  • Enzyme Inhibition: The carboxylic acid and other functional groups could allow the molecule to interact with the active sites of various enzymes, leading to their inhibition.

Hypothetical Signaling Pathway Involvement

Given the potential biological activities, this compound could modulate various cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic signaling pathway that could be relevant to its potential anti-inflammatory or anticancer effects.

G cluster_pathway Hypothetical Signaling Pathway Ligand External Stimulus (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Pro-inflammatory Cytokines, Cell Cycle Regulators) Transcription_Factor->Gene_Expression Compound This compound Compound->Inhibition Inhibition->Kinase_Cascade

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Experimental Protocols for Biological Assays

To facilitate further research into the biological properties of this compound, detailed methodologies for key in vitro assays are provided below.

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

This technical guide provides a foundational understanding of this compound. Further experimental investigations are necessary to fully elucidate its properties and potential applications in drug discovery and development.

References

physical and chemical properties of 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2,4-dimethoxybenzoic acid. It includes detailed experimental protocols for its synthesis, purification, and analysis, and summarizes key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Properties of this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on the benzene ring, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 32246-20-1[1][2][3]
Molecular Formula C₉H₉BrO₄[1][2][3]
Molecular Weight 261.07 g/mol [1][2][3]
Melting Point 198-202 °C[1]
Predicted XlogP 2.1[4]
Appearance Solid[1]
Spectroscopic Data Summary

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectral characteristics.

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and the carboxylic acid proton.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, and the carboxyl carbon.
IR Spectroscopy Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (carbonyl), C-O stretching (ethers), and C-Br stretching.
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 2,4-dimethoxybenzoic acid.

Materials:

  • 2,4-dimethoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Potassium phosphate (K₃PO₄)

  • Acetonitrile (MeCN)

  • 15% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried reaction vessel, combine 2,4-dimethoxybenzoic acid (1.0 equivalent) and potassium phosphate (1.0 equivalent) in acetonitrile.

  • Add tetrabutylammonium tribromide (1.0-1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or as a thin film on a salt plate.

  • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify characteristic functional group absorptions.[6]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure.[7]

Potential Applications and Workflow Visualization

While direct involvement in specific signaling pathways is not yet extensively documented for this compound, its role as a key intermediate in the synthesis of bioactive molecules is well-established. For instance, it serves as a building block for SGLT2 inhibitors, a class of drugs used in the treatment of type 2 diabetes.[8][9]

The following diagrams, created using the DOT language, visualize a representative synthetic workflow and a hypothetical mechanism of action based on its structural features.

G cluster_synthesis Synthetic Workflow: Intermediate for SGLT2 Inhibitors 2,4-Dimethoxybenzoic_acid 2,4-Dimethoxybenzoic Acid Bromination Bromination 2,4-Dimethoxybenzoic_acid->Bromination 5-Bromo-2,4-dimethoxybenzoic_acid This compound Bromination->5-Bromo-2,4-dimethoxybenzoic_acid Coupling_Reaction Coupling Reaction 5-Bromo-2,4-dimethoxybenzoic_acid->Coupling_Reaction SGLT2_Inhibitor_Scaffold SGLT2 Inhibitor Scaffold Coupling_Reaction->SGLT2_Inhibitor_Scaffold

Caption: Synthetic workflow for this compound.

Based on the known antimicrobial activity of halogenated phenols, a plausible, though hypothetical, mechanism of action for this compound can be proposed. This often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

G cluster_moa Hypothetical Antimicrobial Mechanism of Action Compound This compound Membrane Bacterial Cell Membrane Disruption Compound->Membrane Enzyme Inhibition of Essential Enzymes Compound->Enzyme Cell_Death Bacterial Cell Death Membrane->Cell_Death Enzyme->Cell_Death

Caption: Hypothetical antimicrobial mechanism of action.

This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. Further research into its biological activities and potential therapeutic applications is warranted.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,4-dimethoxybenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established experimental protocols for determining the solubility of organic compounds, which can be applied to the title compound.

Introduction to this compound

This compound is a halogenated derivative of dimethoxybenzoic acid. Its chemical structure, featuring a carboxylic acid group, two methoxy groups, and a bromine atom on the benzene ring, dictates its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility significantly impacts bioavailability, formulation, and dosage.

Qualitative Solubility Profile

Based on the functional groups present in this compound, a qualitative solubility profile can be predicted. The carboxylic acid group suggests solubility in alkaline aqueous solutions through salt formation. The presence of polar methoxy groups and the potential for hydrogen bonding also influence its solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
WaterSparingly solubleThe polar carboxylic acid and methoxy groups may allow for some interaction with water, but the larger, nonpolar aromatic ring limits solubility.
5% Sodium Hydroxide (NaOH)SolubleThe acidic carboxylic acid group reacts with the strong base to form a soluble sodium salt.
5% Sodium Bicarbonate (NaHCO₃)SolubleAs a carboxylic acid, it is expected to be acidic enough to react with the weak base sodium bicarbonate to form a soluble salt.
5% Hydrochloric Acid (HCl)InsolubleThe compound is acidic and will not react with an acidic solution.
Organic Solvents (e.g., Methanol, Ethanol, Ethyl Acetate)SolubleThe principle of "like dissolves like" suggests that the compound, with its polar functional groups, will be soluble in polar organic solvents. For instance, the related compound 5-Bromo-2,4-dihydroxybenzoic acid is soluble in methanol at 25 mg/mL, and 2-Bromo-4,5-dimethoxybenzoic acid is reported to be soluble in Ethyl Acetate[1].
Nonpolar Organic Solvents (e.g., Hexane)InsolubleThe overall polarity of the molecule is too high for it to be soluble in nonpolar solvents.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data are obtained through well-defined experimental protocols. The following sections detail standard methods for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.[2]

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Purified water, 5% NaOH, 5% NaHCO₃, 5% HCl, and selected organic solvents.

  • pH paper

Procedure:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for 60 seconds.[3]

  • Observe the mixture to determine if the compound has dissolved completely. If the solid dissolves, the compound is considered soluble in that solvent.

  • If the compound dissolves in water, test the pH of the solution with pH paper to confirm its acidic nature.

  • For tests with NaOH and NaHCO₃, if the compound dissolves, it indicates the formation of a soluble salt. To confirm, the resulting solution can be acidified with HCl to see if the original compound precipitates out.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment:

  • This compound (high purity)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Sealed vials or flasks

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The time required may vary depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.[5]

  • Analysis: Accurately dilute the saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

  • Calculation: Calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of a solid organic compound like this compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Weigh excess amount of This compound B Add to a known volume of solvent in a sealed vial A->B C Agitate in a thermostatic shaker (e.g., 24-72 hours at 25°C) B->C D Centrifuge or filter the sample to separate solid from supernatant C->D E Dilute the saturated supernatant D->E F Analyze concentration using HPLC or UV-Vis Spectroscopy E->F G Calculate Solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectroscopic and Analytical Profile of 5-Bromo-2,4-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies pertinent to the characterization of 5-Bromo-2,4-dimethoxybenzoic acid. Due to the limited availability of directly published complete spectral datasets for this compound, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Physicochemical Properties

This compound is a halogenated and methoxylated derivative of benzoic acid. Its fundamental properties are summarized below.

PropertyValue
CAS Number 32246-20-1
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance Solid
Melting Point 198-202 °C

Spectroscopic Data Summary

The following tables summarize the expected spectral data for this compound based on the analysis of analogous compounds, including various brominated and dimethoxy-substituted benzoic acids.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.8-8.0Singlet1HAromatic H (H-6)
~6.6-6.8Singlet1HAromatic H (H-3)
~3.9-4.0Singlet3H-OCH₃ (C-4)
~3.8-3.9Singlet3H-OCH₃ (C-2)

Note: Chemical shifts are solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165-170C=O (Carboxylic Acid)
~160-162C-4 (Aromatic)
~158-160C-2 (Aromatic)
~135-138C-6 (Aromatic)
~115-118C-1 (Aromatic)
~100-105C-5 (Aromatic, C-Br)
~95-98C-3 (Aromatic)
~56-57-OCH₃
~55-56-OCH₃

Note: Chemical shifts are solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~2950-3050MediumC-H stretch (Aromatic & Methoxy)
1680-1710StrongC=O stretch (Carboxylic Acid)
1580-1610Medium-StrongC=C stretch (Aromatic Ring)
1200-1300StrongC-O stretch (Carboxylic Acid & Aryl Ether)
1000-1150StrongC-O stretch (Aryl Ether)
~600-700Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Key Mass Fragments for this compound

m/zRelative Intensity (%)Proposed Fragment
260/262High[M]⁺ (Molecular Ion, isotopic pattern for Br)
245/247Medium[M - CH₃]⁺
217/219Medium[M - COOH]⁺
181Low[M - Br]⁺

Experimental Protocols

The following sections detail the general experimental methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is usually required to achieve adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the most common method is preparing a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 5-Bromo-2,4-dimethoxybenzoic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet for IR MS_Spec Mass Spectrometer Sample->MS_Spec for MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer KBr_Pellet->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

5-Bromo-2,4-dimethoxybenzoic Acid: A Technical Safety and Hazard Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safety and hazards of 5-Bromo-2,4-dimethoxybenzoic acid. While current data indicates a non-hazardous classification under the 2012 OSHA Hazard Communication Standard, this guide delves deeper by presenting standardized experimental protocols for toxicological assessment. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, risk assessment, and further investigation of this compound and its derivatives. This whitepaper includes a summary of available safety data, detailed methodologies for key toxicological experiments, and visualizations of potential metabolic and signaling pathways to provide a thorough understanding of the compound's safety profile.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 32246-20-1
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Synonyms No information available
Recommended Use Laboratory chemicals
Uses advised against Food, drug, pesticide or biocidal product use[1]

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Consequently, there are no required GHS label elements.[1]

GHS Classification Summary

Hazard ClassClassification
Acute Toxicity (Oral) Data not available
Skin Corrosion/Irritation Not classified
Serious Eye Damage/Irritation Not classified
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
STOT-Single Exposure Data not available
STOT-Repeated Exposure Data not available
Aspiration Hazard Data not available

Note: The absence of a hazardous classification does not imply a complete lack of biological activity or potential for harm under all conditions. Standard laboratory safety precautions should always be observed.

Precautionary and First-Aid Measures

The following handling and first-aid recommendations are based on the available Safety Data Sheet.[1]

Measure TypeRecommendations
Prevention Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]
Fire-fighting Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Hazardous combustion products include Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen bromide.[1]
Accidental Release Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[1]

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (OECD Guideline 423)

This protocol is designed to estimate the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[1][2]

Methodology:

  • Animal Selection: Use healthy, young adult rodents (typically rats), of a single sex (usually females).[3]

  • Housing and Fasting: House the animals individually. Withhold food overnight for rats or for 3-4 hours for mice before dosing; water is available ad libitum.[3]

  • Dose Preparation: Prepare the test substance in a suitable vehicle.

  • Administration: Administer the substance in a single dose by gavage using a stomach tube. The volume should not exceed a certain limit (e.g., 1 mL/100 g body weight for rodents).[3]

  • Stepwise Dosing Procedure:

    • Start with a group of 3 animals at a defined dose level (e.g., 300 mg/kg).

    • If no mortality occurs, dose another 3 animals at a higher dose (e.g., 2000 mg/kg).

    • If mortality occurs, the next group of 3 animals is dosed at a lower level.

    • The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[2]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and can be used to determine a substance's cytotoxicity.

Methodology:

  • Cell Seeding: Seed a selected cell line (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include vehicle controls and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[4]

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[4]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[5]

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate (which lacks histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine and can therefore grow on the minimal medium).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Metabolic and Signaling Pathways

While no specific studies on the metabolic or signaling pathways of this compound have been identified, insights can be drawn from related compounds.

Potential Metabolic Pathway

The metabolism of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), involves oxidative deamination and demethylation.[7][8] A plausible metabolic pathway for this compound could involve demethylation followed by conjugation.

Metabolic_Pathway cluster_legend Legend This compound This compound Demethylation Demethylation This compound->Demethylation Phase I Hydroxylated Metabolite Hydroxylated Metabolite Demethylation->Hydroxylated Metabolite Conjugation (e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) Hydroxylated Metabolite->Conjugation (e.g., Glucuronidation) Phase II Excretion Excretion Conjugation (e.g., Glucuronidation)->Excretion Metabolite Metabolite Process Process

Caption: A hypothetical metabolic pathway for this compound.

General Signaling Pathway for Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and antioxidant effects. Some derivatives can influence signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathway cluster_cell Cell Benzoic Acid Derivative Benzoic Acid Derivative Receptor/Enzyme Receptor/Enzyme Benzoic Acid Derivative->Receptor/Enzyme Binding/Inhibition Signaling Cascade Signaling Cascade Receptor/Enzyme->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to Antimicrobial Effect Antimicrobial Effect Cellular Response->Antimicrobial Effect Antioxidant Effect Antioxidant Effect Cellular Response->Antioxidant Effect Anti-inflammatory Effect Anti-inflammatory Effect Cellular Response->Anti-inflammatory Effect

Caption: A generalized signaling pathway for benzoic acid derivatives.

Conclusion

This compound is currently not classified as a hazardous chemical. However, the lack of comprehensive public toxicological data necessitates a cautious approach in its handling and application. The experimental protocols detailed in this whitepaper provide a framework for the systematic evaluation of its safety profile. Further research into the acute and chronic toxicity, mutagenicity, and specific biological activities of this compound is warranted to fully characterize its potential effects and ensure its safe use in research and development. Researchers should always adhere to standard laboratory safety practices and consult the most recent Safety Data Sheet before handling this or any other chemical.

References

The Biological Activity of Brominated Benzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Brominated benzoic acids represent a versatile class of halogenated aromatic compounds with a wide spectrum of biological activities. Their unique physicochemical properties, conferred by the presence of a bromine atom on the benzoic acid scaffold, make them valuable precursors and active agents in drug discovery and development. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and cytotoxic activities of various brominated benzoic acids and their derivatives. Detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. All quantitative data has been consolidated into comparative tables for ease of reference.

Antimicrobial Activity

Brominated benzoic acids have demonstrated notable activity against a range of microbial pathogens. The introduction of a bromine atom can enhance the lipophilicity of the benzoic acid molecule, potentially facilitating its passage through microbial cell membranes. The position of the bromine atom and the presence of other substituents significantly influence the antimicrobial spectrum and potency.

Mechanism of Action: Inhibition of Protein Synthesis

A key mechanism of antibacterial action for certain brominated benzoic acids, such as 4-amino-3-bromobenzoic acid, is the inhibition of bacterial protein synthesis. It is proposed that these molecules bind to the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for peptide bond formation.[1][2] This interaction is thought to occur at or near the peptidyl transferase center, thereby physically obstructing the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[1]

antibacterial_mechanism cluster_drug Brominated Benzoic Acid Derivative cluster_bacterium Bacterial Cell BBA 4-Amino-3-bromobenzoic Acid Ribosome 50S Ribosomal Subunit BBA->Ribosome Binds to ProteinSynthesis Protein Synthesis BBA->ProteinSynthesis Inhibits Ribosome->ProteinSynthesis Catalyzes BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Essential for

Inhibition of bacterial protein synthesis.
Quantitative Antimicrobial Data

The antimicrobial efficacy of brominated benzoic acids and their derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMICReference
Benzoic AcidEscherichia coli O157:H71 mg/mL[3]
2-Hydroxybenzoic AcidEscherichia coli O157:H71 mg/mL[3]
3-Hydroxybenzoic AcidEscherichia coli O157:H7>2 mg/mL[3]
4-Hydroxybenzoic AcidEscherichia coli O157:H7>2 mg/mL[3]
4-Amino-3-bromobenzoic acid derivative (Schiff base)Staphylococcus aureus (MRSA)15.62 µM[2][4]
m-Bromo derivative (Schiff base of p-amino benzoic acid)Bacillus subtilisActive (pMIC = 2.11 µM/ml)[5]
p-Bromo derivative (Schiff base of p-amino benzoic acid)Candida albicansActive[5]
p-Bromo derivative (Schiff base of p-amino benzoic acid)Aspergillus nigerActive[5]

Note: The antibacterial activity of benzoic acid and its derivatives can be pH-dependent, with greater activity generally observed in more acidic conditions where the undissociated form of the acid predominates.

Anti-inflammatory Activity

Derivatives of brominated benzoic acids have emerged as promising candidates for the development of novel anti-inflammatory agents.[6] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Modulation of NF-κB Signaling

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Derivatives of aminobenzoic acids have shown the ability to inhibit these enzymes.[6]

Furthermore, the anti-inflammatory effects of these compounds are often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of target genes.[7] Inhibition of this pathway can therefore lead to a broad anti-inflammatory effect.

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor ArachidonicAcid Arachidonic Acid Receptor->ArachidonicAcid Releases IKK IKK Complex Receptor->IKK Activates COX2 COX-2 ArachidonicAcid->COX2 Substrate IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces Inflammation Inflammation Gene->Inflammation Prostaglandins->Inflammation BBA_COX Brominated Benzoic Acid Derivative BBA_COX->COX2 Inhibits BBA_NFkB Brominated Benzoic Acid Derivative BBA_NFkB->IKK Inhibits

Anti-inflammatory signaling pathways.
Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of brominated benzoic acid derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater inhibitory potency.

Compound/DerivativeTargetIC50Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-19.4 µM117.5[8]
CelecoxibCOX-20.08 µM[8]
Benzimidazole-linked-1,3,4-oxadiazole carboxamide (Compound 5l)COX-1>100 µM>12.1[8]
Benzimidazole-linked-1,3,4-oxadiazole carboxamide (Compound 5l)COX-28.2 µM[8]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)COX-119.5 µM67.2[9]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)COX-20.29 µM[9]

Note: Data for simple brominated benzoic acids as direct COX inhibitors is limited in the public domain. The provided data is for more complex derivatives, highlighting the potential of the brominated benzoic acid scaffold in the design of anti-inflammatory agents.

Cytotoxic Activity

Various derivatives of brominated benzoic acids have been investigated for their cytotoxic potential against a range of cancer cell lines. The presence and position of the bromine atom, along with other substituents, can significantly impact the anticancer activity.

Quantitative Cytotoxicity Data

The cytotoxic effect of these compounds is commonly evaluated using the MTT assay, which measures cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazopyrimidine derivative (3d)MCF-7 (Breast)43.4[10]
Imidazopyrimidine derivative (3d)MDA-MB-231 (Breast)35.9[10]
Imidazopyrimidine derivative (4d)MCF-7 (Breast)39.0[10]
Imidazopyrimidine derivative (4d)MDA-MB-231 (Breast)35.1[10]
Tetrazole-isoxazoline hybrid (4h)A549 (Lung)1.51[11]
Tetrazole-isoxazoline hybrid (4i)A549 (Lung)1.49[11]
Tetrazole-isoxazoline hybrid (4h)MDA-MB-231 (Breast)2.83[11]
Bromophenol derivative (4g)A549 (Lung)-[12]
Bromophenol derivative (4g)Bel7402 (Liver)-[12]
Bromophenol derivative (4g)HepG2 (Liver)-[12]
Bromophenol derivative (4g)HeLa (Cervical)-[12]
Bromophenol derivative (4g)HCT116 (Colon)-[12]

Note: The table presents data for various derivatives containing a brominated phenyl moiety, indicating the potential of this structural motif in the development of cytotoxic agents. Specific IC50 values for the bromophenol derivatives against the listed cell lines were presented graphically in the source and are noted as active.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of brominated benzoic acids. The following sections provide methodologies for the key assays discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

mic_workflow start Start prep_compound Prepare serial dilutions of brominated benzoic acid in a 96-well microtiter plate start->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or measure absorbance to determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Experimental workflow for MIC determination.

Materials:

  • Test compound (brominated benzoic acid)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland densitometer

  • Incubator

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a suspension of the bacteria in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Test compound (brominated benzoic acid derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound (brominated benzoic acid derivative)

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Method for detecting prostaglandin production (e.g., Prostaglandin E2 EIA kit)

Procedure:

  • Enzyme and Inhibitor Incubation: In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer containing necessary cofactors at 37°C for a specified time (e.g., 10 minutes).[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Incubation and Termination: Incubate the reaction at 37°C for a defined period. Terminate the reaction (e.g., by adding a solution of stannous chloride).[15]

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

Brominated benzoic acids and their derivatives represent a promising and multifaceted class of compounds with significant potential in drug discovery. Their demonstrated antimicrobial, anti-inflammatory, and cytotoxic activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a framework for understanding their mechanisms of action. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

5-Bromo-2,4-dimethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. While direct experimental data on the biological activities of this specific compound is limited in publicly available literature, this guide synthesizes information on its chemical properties, synthesis, and the biological activities of structurally related compounds to provide a predictive framework for future research.

Chemical Properties and Synthesis

This compound is a substituted benzoic acid with the molecular formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol . The presence of a bromine atom and two methoxy groups on the benzene ring, along with the carboxylic acid functionality, makes it a versatile building block in organic synthesis.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct bromination of 2,4-dimethoxybenzoic acid. This electrophilic aromatic substitution reaction is directed by the activating methoxy groups, primarily to the position para to the methoxy group at C4 and ortho to the methoxy group at C2, which is the C5 position.

Below is a detailed experimental protocol for this synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2,4-dimethoxybenzoic acid.

Materials:

  • 2,4-dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium tribromide (Bu₄NBr₃) can be used as an alternative brominating agent.[1]

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2,4-Dimethoxybenzoic Acid reaction Electrophilic Aromatic Substitution (Bromination) start->reaction 1.0 eq reagents N-Bromosuccinimide (NBS) Acetonitrile reagents->reaction 1.1 eq workup Aqueous Workup Extraction Recrystallization reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Antimicrobial Activity

Halogenated phenolic compounds are known to exhibit significant antimicrobial properties. The general mechanism of action for benzoic acid derivatives involves increasing the lipophilicity, which facilitates passage through the microbial cell membrane. Inside the cell, the carboxylic acid can dissociate, leading to acidification of the cytoplasm and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Structurally Related Compounds

CompoundTarget OrganismKey Performance MetricReference
Benzoic AcidEscherichia coli O157MIC = 1 mg/mL[2]
3,4-Dimethoxybenzoic AcidStaphylococcus aureusZone of Inhibition = 5 mm (at 100 µg/mL)[2]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis, Staphylococcus aureusMIC = 1 µg/mL[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the test microorganism overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the test compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis inoculum Prepare Microbial Inoculum inoculate Inoculate 96-well Plate inoculum->inoculate compound Prepare Serial Dilutions of Test Compound compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate readout Observe for Turbidity incubate->readout mic Determine MIC readout->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The benzoic acid scaffold is present in numerous anticancer agents. Derivatives of brominated benzoic acids have been shown to possess cytotoxic and apoptotic effects against various cancer cell lines. The mechanism of action can involve the inhibition of protein kinases, which are critical for cell proliferation and survival.

Table 2: Anticancer Activity of Structurally Related Compounds

CompoundCell LineKey Performance MetricReference
4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneHuman lung cancer (A549)IC₅₀ = 6.36 μM[3]
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbenePancreatic cancer (BXPC-3)GI₅₀ = 0.34 µg/mL[3]
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesNon-small cell lung cancer (NSCLC) cell linesPotent inhibitory activity against FGFR1[4]
Protocol 3: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer Activity and Potential Signaling Pathway

G cluster_compound Test Compound cluster_target Potential Cellular Target cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome compound This compound Derivative target Protein Kinase (e.g., FGFR1) compound->target Inhibition pathway Inhibition of Proliferation & Survival Pathways target->pathway Blocks outcome Apoptosis Cell Cycle Arrest pathway->outcome

Caption: Potential mechanism of anticancer activity.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is hypothesized that this molecule may possess significant antimicrobial and anticancer activities. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research into the specific properties and mechanisms of action of this compound and its derivatives. Empirical testing is essential to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

A Comprehensive Technical Guide to the Discovery and Natural Occurrence of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and natural occurrence of brominated aromatic compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the diverse sources, biosynthesis, and chemical properties of these fascinating molecules. The guide summarizes key quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of relevant biological and experimental pathways.

Introduction to Brominated Aromatic Compounds

Organobromine compounds are a diverse class of natural products, with over 2,200 known molecules, a significant portion of which are aromatic.[1] While scarce in terrestrial environments, the higher concentration of bromide in seawater provides a rich reservoir for the biosynthesis of these compounds by marine organisms.[1] Marine life, including bacteria, algae, sponges, and tunicates, are prolific producers of a wide array of brominated aromatic compounds, ranging from simple phenols to complex alkaloids.[1][2] These compounds exhibit a remarkable range of biological activities, making them a subject of intense research for potential pharmaceutical applications.[3][4]

Major Classes and Natural Sources

The marine environment is the primary source of naturally occurring brominated aromatic compounds.[5][6] These compounds are biosynthesized by a variety of organisms and can be found across different trophic levels.[7]

Polybrominated Diphenyl Ethers (PBDEs)

Naturally produced PBDEs are prevalent in the marine ecosystem and bear structural resemblance to synthetic brominated flame retardants, raising environmental concerns.[8] They are known to bioaccumulate in the marine food chain.[1][9]

  • Sources: Marine bacteria, sponges (particularly of the order Dysideidae), and filamentous algae are significant natural producers of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) forms of PBDEs.[1][5][8] Marine bacteria have been identified as a source of OH-PBDEs.[1]

  • Bioaccumulation: PBDEs are found in a wide range of marine organisms, from algae and invertebrates to apex predators like marine mammals.[1]

Bromophenols

Bromophenols are a common class of marine secondary metabolites characterized by one or more bromine atoms attached to a phenolic ring.[10]

  • Sources: They are widely distributed across all major groups of marine algae (red, brown, and green), with the first isolation from the red alga Neorhodomela larix.[4][10] Red algae of the Rhodomelaceae family are particularly rich in bromophenols.[10]

  • Ecological Role: Bromophenols are believed to play a role in chemical defense, acting as antifeedants against herbivores like gastropods and sea urchins.[5]

Brominated Indoles

Brominated indoles are another significant class of marine natural products with diverse structures and biological activities.

  • Sources: Red algae are a prominent source of halogenated indole alkaloids.[11] For instance, the red alga Rhodophyllis membranacea has been found to produce a variety of polyhalogenated indoles, including unique bromo-chloro-iodo secondary metabolites.[12] Sponges, such as Geodia barretti, also produce brominated indoles.[13]

Quantitative Data on Natural Occurrence

The following tables summarize the quantitative data on the occurrence of brominated aromatic compounds in various marine organisms and environments.

Table 1: Number of Known Naturally Occurring Organohalogen Compounds

Compound ClassNumber of Known CompoundsPrimary Sources
Organobromine Compounds> 1,600 (as of 1999)Marine organisms (sponges, corals, algae, bacteria)
Total Organohalogens> 4,700 (as of 2007)Marine and terrestrial organisms, abiotic processes

Source:[2][14]

Table 2: Concentration of Polybrominated Diphenyl Ethers (PBDEs) in the Marine Environment

Compound/CongenerMatrixConcentrationLocation/Source
Total PBDEsOcean Deposition (Aerosols)3.5 tonnes/yearGlobal
Total PBDEsOcean Deposition (Air-water gas exchange)135 tonnes/yearGlobal
Total PBDEsRiverine Input~40 tonnes/yearGlobal
BDE-47Yellow Croakers & Silver Pomfrets4.29 ng/g lipid wt.Xiamen, China
BDE-154Yellow Croakers & Silver Pomfrets0.91 ng/g lipid wt.Xiamen, China

Source:[15][16][17]

Table 3: Concentration of Brominated Compounds in Commercial Fish

CompoundFish SpeciesConcentration (ng/g lipid weight)Location
Tribrominated Hexahydroxanthene Derivative (TriBHD)Sea Bass, Gilt Head Bream, Anchovy, Sardine, SalmonUp to 90Mediterranean Sea
TriBHDGreen-lipped Mussel236New Zealand

Source:[18]

Biosynthesis of Brominated Aromatic Compounds

The biosynthesis of brominated aromatic compounds in marine organisms is primarily catalyzed by a class of enzymes known as halogenases.

Enzymatic Bromination
  • Haloperoxidases: For a long time, haloperoxidases were the only known halogenating enzymes. However, their direct role in the biosynthesis of many halometabolites is still under investigation.[19] Vanadium haloperoxidases are responsible for the incorporation of bromine into many marine natural products.[20]

  • FADH2-dependent Halogenases: Discovered in 1997, these enzymes are responsible for the incorporation of bromide (and chloride) into aromatic and aliphatic compounds that are activated for electrophilic attack. They function as a two-component system with a flavin reductase.[19]

  • Non-heme Iron, α-ketoglutarate- and O2-dependent Halogenases: This class of enzymes halogenates unactivated carbon atoms through a radical-based mechanism.[19]

A key discovery has been the identification of a conserved biosynthetic gene cluster in marine bacteria responsible for the synthesis of a wide range of polybrominated aromatic compounds, including OH-PBDEs.[1] This pathway involves flavin-dependent brominases that exhibit a previously unknown decarboxylative-halogenation mechanism.[1][9][21]

Experimental Protocols

The following sections detail the general methodologies for the extraction, isolation, and characterization of brominated aromatic compounds from marine sources.

Extraction of Brominated Compounds from Marine Algae
  • Sample Collection and Preparation:

    • Collect fresh algal material and clean it of any epiphytes and debris.

    • Freeze-dry the cleaned algae to remove water.

    • Grind the dried algae into a fine powder.

  • Solvent Extraction:

    • Extract the powdered algae sequentially with solvents of increasing polarity, for example, n-hexane, dichloromethane, and methanol.

    • Perform the extraction at room temperature with stirring for a specified period (e.g., 24 hours) for each solvent.

    • Filter the extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • For the methanol extract, perform liquid-liquid partitioning between methanol-water and a non-polar solvent like dichloromethane to separate compounds based on their polarity.

Isolation and Purification using Chromatographic Techniques
  • Column Chromatography:

    • Subject the crude extracts to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents, starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water).

    • Detect the compounds using a UV detector at appropriate wavelengths.

Structure Elucidation by Spectroscopic Methods
  • Mass Spectrometry (MS):

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the isolated compounds.[22] High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule.

    • Employ 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.[12]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to brominated aromatic compounds.

experimental_workflow sample Marine Organism Sample (e.g., Algae, Sponge) extraction Solvent Extraction (e.g., Hexane, DCM, MeOH) sample->extraction partition Liquid-Liquid Partitioning extraction->partition cc Column Chromatography (Silica Gel, Sephadex) partition->cc hplc HPLC Purification cc->hplc pure_compound Isolated Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: General experimental workflow for the isolation and identification of brominated aromatic compounds.

biosynthesis_pathway bromide Bromide (Br-) from Seawater halogenase Halogenase Enzyme (e.g., FADH2-dependent) bromide->halogenase bromination Electrophilic Bromination halogenase->bromination Activates Bromide aromatic_precursor Aromatic Precursor (e.g., Phenol, Indole) aromatic_precursor->bromination brominated_intermediate Brominated Intermediate bromination->brominated_intermediate further_mod Further Enzymatic Modifications brominated_intermediate->further_mod final_product Brominated Natural Product (e.g., Bromophenol, Bromoindole) further_mod->final_product

Caption: Simplified biosynthetic pathway for the formation of brominated aromatic compounds in marine organisms.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-2,4-dimethoxybenzoic acid via the electrophilic bromination of 2,4-dimethoxybenzoic acid. The synthesis involves the direct bromination of the aromatic ring, a common and effective method for the functionalization of electron-rich benzoic acids. This protocol is intended for use by qualified researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the methoxy and carboxylic acid functionalities offer additional sites for modification. The selective synthesis of the 5-bromo isomer is achieved due to the directing effects of the activating methoxy groups on the aromatic ring. This protocol outlines a straightforward and efficient method for its preparation from commercially available 2,4-dimethoxybenzoic acid.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic compounds.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-dimethoxybenzoic acid≥98%Commercially Available
BromineReagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionPrepared in-house
Sodium Thiosulfate (Na2S2O3)Saturated Aqueous SolutionPrepared in-house
Diethyl Ether (Et2O)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available
Deionized Water
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product.

  • Work-up:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove excess acetic acid.

    • To remove any unreacted bromine, wash the solid with a saturated aqueous solution of sodium thiosulfate.

    • Further wash the solid with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Finally, wash with cold water and air-dry the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Reagent Quantities (Example Scale)
ReagentMolar Mass ( g/mol )EquivalentsAmount
2,4-dimethoxybenzoic acid182.171.010.0 g
Bromine159.811.059.2 g (3.0 mL)
Glacial Acetic Acid60.05-100 mL
Table 2: Product Characterization
PropertyValue
Chemical Formula C9H9BrO4[1]
Molecular Weight 261.07 g/mol
Appearance White to off-white solid
Melting Point 188-190 °C[2]
Purity (by HPLC) ≥97%
Yield Typically 80-90%

Experimental Workflow

G start Start dissolve Dissolve 2,4-dimethoxybenzoic acid in glacial acetic acid start->dissolve cool Cool solution in an ice bath dissolve->cool add_br2 Add Bromine solution dropwise cool->add_br2 react Stir at room temperature for 2-4 hours add_br2->react quench Pour into cold water to precipitate react->quench filter Filter the crude product quench->filter wash Wash with water, Na2S2O3, and NaHCO3 solutions filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry under vacuum recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The resulting product is of high purity and can be used in a variety of subsequent synthetic applications.

References

detailed protocol for 5-Bromo-2,4-dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-2,4-dimethoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. The featured method is a direct bromination of 2,4-dimethoxybenzoic acid utilizing tetrabutylammonium tribromide (Bu4NBr3), which offers high yield and selectivity. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual workflow of the synthesis.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the methoxy groups influence the electronic properties and solubility of the molecule. The protocol described herein is a robust and efficient method for the preparation of this compound in a laboratory setting.

Data Presentation

A summary of the key physicochemical and quantitative data for the synthesis of this compound is presented in the table below.

ParameterValue
Starting Material 2,4-Dimethoxybenzoic acid
Reagent Tetrabutylammonium tribromide (Bu4NBr3)
Product This compound
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Reaction Time 16 hours
Reaction Temperature 23 °C (Room Temperature)
Reported Yield 94%
Physical Appearance White to off-white solid
Melting Point 198-202 °C[1]
¹H NMR (Predicted) See Spectroscopic Data section for details
¹³C NMR (Predicted) See Spectroscopic Data section for details
IR (Predicted) See Spectroscopic Data section for details
Mass Spec (Predicted) See Spectroscopic Data section for details

Experimental Protocol

This protocol is based on the bromination of 2,4-dimethoxybenzoic acid using tetrabutylammonium tribromide.

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu4NBr3)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane.

  • Addition of Brominating Agent: To the stirred solution, add tetrabutylammonium tribromide (1.0 eq) portion-wise at room temperature (23 °C).

  • Reaction: Allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and extract the product into a 1 M sodium hydroxide solution. This step separates the acidic product from neutral byproducts.

  • Acidification and Isolation:

    • Cool the aqueous basic solution in an ice bath.

    • Slowly acidify the solution with 2 M hydrochloric acid until a precipitate is formed (pH ~2).

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10-11 ppm (s, 1H, -COOH)

    • δ ~8.1 ppm (s, 1H, Ar-H)

    • δ ~6.6 ppm (s, 1H, Ar-H)

    • δ ~4.0 ppm (s, 3H, -OCH₃)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165 ppm (C=O)

    • δ ~162 ppm (Ar-C-O)

    • δ ~159 ppm (Ar-C-O)

    • δ ~135 ppm (Ar-C-H)

    • δ ~112 ppm (Ar-C-COOH)

    • δ ~100 ppm (Ar-C-Br)

    • δ ~95 ppm (Ar-C-H)

    • δ ~56.5 ppm (-OCH₃)

    • δ ~56.0 ppm (-OCH₃)

  • IR (KBr, cm⁻¹):

    • 3200-2500 (broad, O-H stretch of carboxylic acid)

    • ~1700 (C=O stretch of carboxylic acid)

    • ~1600, ~1480 (C=C aromatic ring stretches)

    • ~1250, ~1030 (C-O ether stretches)

    • ~600-700 (C-Br stretch)

  • Mass Spectrometry (EI):

    • M⁺ and M⁺+2 isotopic peaks for bromine at m/z 260 and 262.

    • Key fragments corresponding to the loss of -OH, -COOH, and -OCH₃ groups.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: 2,4-Dimethoxybenzoic Acid Reaction Bromination with Bu4NBr3 in Dichloromethane (23°C, 16h) Start->Reaction Workup Aqueous Work-up and Acid-Base Extraction Reaction->Workup Isolation Acidification and Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Product: this compound Purification->Product

Synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tetrabutylammonium tribromide is a source of bromine and should be handled with care.

  • Acids and bases used in the work-up are corrosive. Handle with appropriate caution.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 5-Bromo-2,4-dimethoxybenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-Bromo-2,4-dimethoxybenzoic acid, a versatile building block in the field of organic synthesis and medicinal chemistry. This document outlines its application in key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and representative data.

Introduction to the Synthetic Utility of this compound

This compound is a highly functionalized aromatic compound. Its structure incorporates three key features that make it a valuable starting material for the synthesis of complex molecules:

  • A Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives, including esters, amides, and acid halides. Amide bonds, in particular, are a cornerstone of many pharmaceutical compounds.

  • A Bromine Atom: The bromo-substituent serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl scaffolds.

  • Electron-Donating Methoxy Groups: The two methoxy groups on the aromatic ring influence its electronic properties, making the molecule electron-rich and potentially modulating the biological activity of its derivatives.

These features allow for the strategic and selective modification of the molecule at different positions, providing a pathway to a diverse range of chemical structures for drug discovery and materials science.

Application in Amide Bond Formation

The carboxylic acid moiety of this compound is readily activated for coupling with a wide array of primary and secondary amines to form the corresponding amides. This transformation is one of the most frequently used reactions in medicinal chemistry. A variety of coupling reagents can be employed for this purpose, with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) being a common and efficient choice.

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative data for amide coupling reactions of aromatic carboxylic acids. While this data is for structurally related compounds, it provides a useful reference for expected outcomes when using this compound.

Starting MaterialAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATUDIPEAIsopropylacetateRT2.588
2-Benzoylbenzoic acid3-MethoxybenzohydrazideHATUDIPEADMFRT492
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Amide_Coupling_Workflow start Start reagents 1. Add this compound, Amine, and HATU to DMF start->reagents cool 2. Cool to 0 °C reagents->cool add_base 3. Add DIPEA cool->add_base react 4. Stir at Room Temperature add_base->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup dry 7. Dry and Concentrate workup->dry purify 8. Column Chromatography dry->purify product Pure Amide Product purify->product

HATU-Mediated Amide Coupling Workflow

Application in Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions

The following table presents representative data for Suzuki-Miyaura cross-coupling reactions involving aryl bromides. These conditions can serve as a starting point for the optimization of reactions with this compound.[1]

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneMesitylboronic acidPd(PPh₃)₄ (3)-Ba(OH)₂DME/H₂O80499
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016>95
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the SPhos ligand (0.04 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane and degassed water (typically in a 4:1 ratio).

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Ar-Ar' Product reductive_elimination->product arbr 5-Bromo-2,4-dimethoxy- benzoic acid (Ar-Br) arbr->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

References

Application Notes and Protocols: 5-Bromo-2,4-dimethoxybenzoic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2,4-dimethoxybenzoic acid as a key building block in the synthesis of complex organic molecules, with a particular focus on the development of bioactive compounds such as kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with data on the biological activity of structurally related compounds.

Synthesis of this compound

This compound can be synthesized from the commercially available 2,4-dimethoxybenzoic acid through electrophilic aromatic substitution. The methoxy groups at positions 2 and 4 direct the incoming bromine to the electron-rich position 5.

Experimental Protocol: Bromination of 2,4-dimethoxybenzoic acid

This protocol is adapted from a general procedure for the bromination of substituted benzoic acids.

Materials:

  • 2,4-dimethoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Add Tetrabutylammonium tribromide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of Kinase Inhibitors

Substituted dimethoxybenzene moieties are recognized as important pharmacophores in the design of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers, making them attractive targets for therapeutic intervention.[3]

The 5-bromo-2,4-dimethoxyphenyl scaffold can be incorporated into various inhibitor backbones to interact with the kinase active site. The bromine atom serves as a versatile handle for further functionalization, for example, through cross-coupling reactions, to enhance potency and selectivity.

FGFR Signaling Pathway

Binding of Fibroblast Growth Factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[1] Inhibition of FGFR kinase activity blocks these downstream signals, leading to reduced tumor growth.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS AKT AKT PLCg->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor FGFR Inhibitor (derived from 5-Bromo-2,4- dimethoxybenzoic acid) Inhibitor->FGFR

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocol: Synthesis of a Representative N-Aryl Benzamide FGFR Inhibitor

This protocol describes a general procedure for the amide coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 3,5-dimethoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl benzamide.

Amide_Coupling_Workflow cluster_synthesis Amide Coupling Synthesis Start This compound + Substituted Aniline Activation Addition of Coupling Reagents (EDC, HOBt, DIPEA) in DMF at 0°C Start->Activation Reaction Stir at Room Temperature (12-24h) Activation->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Benzamide Derivative Purification->Product

References

Application Notes and Protocols: Reaction Mechanisms Involving 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 5-bromo-2,4-dimethoxybenzoic acid. This versatile building block is a valuable starting material for the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 5-position, coupled with the electron-donating methoxy groups and the carboxylic acid functionality, offers a rich platform for diverse chemical transformations.

Key Reaction Mechanisms and Applications

This compound is amenable to a variety of cross-coupling and substitution reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. The primary reaction mechanisms explored in this document include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

    • Buchwald-Hartwig Amination: For the synthesis of arylamines.

    • Heck Reaction: For the vinylation of the aryl halide.

    • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Copper-Catalyzed Reactions:

    • Ullmann Condensation: For the formation of diaryl ethers and other C-X bonds.

  • Organometallic Intermediate Reactions:

    • Grignard Reaction: For the formation of a nucleophilic organomagnesium species.

    • Organolithium Reactions: For subsequent functionalization with various electrophiles.

These reactions are fundamental in the synthesis of novel compounds with potential therapeutic applications, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system-active molecules.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical starting conditions for the discussed reaction mechanisms. It is important to note that while these parameters are based on established protocols for similar aryl bromides, optimization for this compound may be necessary to achieve optimal yields.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Coupling Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (3-5)SPhos (4-10) or PPh₃ (in catalyst)K₃PO₄ (2-3) or K₂CO₃ (2-3)Dioxane/H₂O, Toluene, DMF80 - 1104 - 2470 - 95
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-3) or Pd(OAc)₂ (2-5)BINAP (1.5-5) or Xantphos (2-6)NaOtBu (1.2-2) or Cs₂CO₃ (1.5-2.5)Toluene, Dioxane100 - 12012 - 2460 - 90
Heck Reaction Pd(OAc)₂ (1-5)PPh₃ (2-10) or P(o-tolyl)₃ (2-10)Et₃N (1.5-3) or K₂CO₃ (2-3)DMF, NMP, CH₃CN100 - 14012 - 4850 - 85
Sonogashira Coupling PdCl₂(PPh₃)₂ (1-5) & CuI (2-10)PPh₃ (in catalyst)Et₃N (2-5) or DIPA (as solvent)THF, DMFRT - 803 - 2465 - 95

Table 2: Other Key Reactions

Reaction TypeReagent (equiv)SolventTemperature (°C)Time (h)
Ullmann Condensation CuI (10-20 mol%), L-proline (20-40 mol%), K₂CO₃ (2-3)DMSO, DMF100 - 15024 - 48
Grignard Reagent Formation Mg (1.2-1.5)THF, Et₂ORT - Reflux1 - 4
Lithiation (Halogen-Metal Exchange) n-BuLi or t-BuLi (1.1-1.2)THF, Et₂O-780.5 - 2

Experimental Protocols

The following are detailed, generalized protocols for the key reaction mechanisms. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow setup 1. Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base) solvent 2. Add Degassed Solvent setup->solvent degas 3. Degas Mixture solvent->degas react 4. Heat and Stir degas->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Purified Biaryl Product purify->product

Suzuki Coupling Experimental Workflow.
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide, BINAP, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Reagent Addition: Add this compound and anhydrous toluene. Stir for 5 minutes.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Seal the flask and heat to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Br pd0->oa_complex Oxidative Addition (+ Ar-Br) amine_adduct [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ oa_complex->amine_adduct + H₂NR amido_complex Ar-Pd(II)(L)-NHR amine_adduct->amido_complex - HBr (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Buchwald-Hartwig Amination Catalytic Cycle.
Protocol 3: Grignard Reagent Formation and Reaction

This protocol describes the formation of a Grignard reagent from this compound, followed by quenching with an electrophile. Note: The acidic proton of the carboxylic acid will react with the Grignard reagent. Therefore, protection of the carboxylic acid (e.g., as an ester) is necessary prior to Grignard formation, or excess Grignard reagent will be consumed. The following protocol assumes the starting material is the corresponding methyl ester.

Materials:

  • Methyl 5-bromo-2,4-dimethoxybenzoate (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Electrophile (e.g., CO₂, aldehyde, ketone)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Activation of Magnesium: Place magnesium turnings in a dry, three-necked flask under an inert atmosphere. Add a single crystal of iodine and gently heat with a heat gun until the iodine sublimes, activating the magnesium surface.

  • Initiation: Add a small portion of a solution of methyl 5-bromo-2,4-dimethoxybenzoate in anhydrous THF to the activated magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed.

  • Grignard Formation: Add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium is consumed, cool the Grignard reagent to 0 °C. Add the desired electrophile dropwise.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Grignard_Logic start This compound (Protected as Ester) reagent_formation Formation of Grignard Reagent (with Mg in THF) start->reagent_formation electrophile_quench Quench with Electrophile (e.g., CO₂, Aldehyde, Ketone) reagent_formation->electrophile_quench deprotection Deprotection (if necessary) and Work-up electrophile_quench->deprotection product Functionalized Product deprotection->product

Logical Workflow for Grignard Reaction.

By leveraging these reaction mechanisms, researchers and drug development professionals can effectively utilize this compound as a versatile scaffold for the synthesis of novel and complex molecular architectures. The provided protocols offer a solid foundation for developing specific synthetic routes, with the understanding that optimization of reaction conditions is a standard and often necessary part of the research process.

References

Application Notes and Protocols: 5-Bromo-2,4-dimethoxybenzoic Acid as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2,4-dimethoxybenzoic acid is a key building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its substituted phenyl ring provides a scaffold for the synthesis of compounds targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space and optimize pharmacological properties. The dimethoxy groups can influence the molecule's conformation and solubility, and can also be subject to selective demethylation to introduce hydroxyl groups for further functionalization.

This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a key intermediate for Fibroblast Growth Factor Receptor (FGFR) inhibitors. FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and progression.

Application Note I: Synthesis of N-Aryl-5-bromo-2,4-dimethoxybenzamide as a Precursor for FGFR Inhibitors

A crucial step in the synthesis of many kinase inhibitors is the formation of an amide bond between a substituted benzoic acid and an appropriate aniline derivative. In this context, this compound can be coupled with various anilines to generate a library of N-aryl-5-bromo-2,4-dimethoxybenzamides. These intermediates can then undergo further modifications, such as palladium-catalyzed cross-coupling reactions at the bromine position, to yield the final potent and selective kinase inhibitors.

Quantitative Data Summary

The following table summarizes the representative reaction conditions for the synthesis of an N-aryl-5-bromo-2,4-dimethoxybenzamide intermediate, a key step in the development of certain FGFR inhibitors.

ParameterValueReference
Starting Material This compound-
Amine Substituted Aniline (e.g., 3,5-dimethoxyaniline)[1]
Coupling Reagent EDC HCl[1]
Solvent Ethanol[1]
Temperature 80 °C[1]
Reaction Time 5 hours[1]
Reported Yield 71.6% (for a similar transformation)[1]

Experimental Protocols

Protocol 1: Synthesis of N-(3,5-dimethoxyphenyl)-5-bromo-2,4-dimethoxybenzamide

This protocol describes the synthesis of a key intermediate for potential FGFR1 inhibitors, adapted from a similar reported procedure.[1]

Materials:

  • This compound

  • 3,5-dimethoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and EDC HCl (1.2 eq).

  • Add ethanol (approximately 10 mL per gram of benzoic acid) to the flask to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (1.0 eq) to the reaction mixture.

  • Heat the solution to 80 °C and stir for 5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water to remove any residual salts.

  • Dry the product under vacuum to obtain the desired N-(3,5-dimethoxyphenyl)-5-bromo-2,4-dimethoxybenzamide.

Mandatory Visualizations

Synthetic Workflow for N-Aryl-5-bromo-2,4-dimethoxybenzamide

Synthetic_Workflow start This compound + Substituted Aniline reaction Amide Coupling start->reaction reagents EDC HCl, Ethanol reagents->reaction workup Precipitation with Water & Filtration reaction->workup 80°C, 5h product N-Aryl-5-bromo-2,4-dimethoxybenzamide workup->product FGFR_Signaling_Pathway ligand FGF Ligand receptor FGFR ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization plc PLCγ dimerization->plc ras RAS-MAPK Pathway dimerization->ras pi3k PI3K-AKT Pathway dimerization->pi3k downstream Cell Proliferation, Survival, Angiogenesis plc->downstream ras->downstream pi3k->downstream inhibitor FGFR Inhibitor (Derived from Intermediate) inhibitor->dimerization

References

Application Notes and Protocols for the Characterization of 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 5-Bromo-2,4-dimethoxybenzoic acid. The protocols outlined below detail the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to ensure accurate identification and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Melting Point 198-202 °C
Appearance Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H and ¹³C NMR Data
Technique Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR~10-13-COOH
~7.8Aromatic H
~6.6Aromatic H
~3.9-OCH₃
~3.8-OCH₃
¹³C NMR~165C=O (Carboxylic Acid)
~160C-O (Aromatic)
~158C-O (Aromatic)
~135C-H (Aromatic)
~110C-Br (Aromatic)
~100C-H (Aromatic)
~56-OCH₃
~55-OCH₃

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add a small amount of TMS (internal standard, δ 0.00) B->C D Transfer the solution to a 5 mm NMR tube C->D E Place the NMR tube in the spectrometer D->E F Acquire ¹H NMR spectrum (e.g., 400 MHz) E->F G Acquire ¹³C NMR spectrum (e.g., 100 MHz) with proton decoupling E->G H Apply Fourier transform to the FID F->H G->H I Phase the spectrum H->I H->I J Calibrate the chemical shift using TMS I->J I->J K Integrate the peaks (¹H NMR) J->K L L J->L K->L Structural Elucidation

NMR analysis workflow.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 220 ppm.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks of similar intensity.

m/z (predicted) Assignment
260/262[M]⁺, Molecular ion
245/247[M - CH₃]⁺
217/219[M - COOH]⁺
189/191[M - COOH - CO]⁺
138[M - Br - OCH₃]⁺

Experimental Protocol for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_proc Data Processing A Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent (e.g., methanol or acetonitrile) B Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC) A->B C Ionize the sample (e.g., Electron Ionization - EI) B->C D Separate ions based on their mass-to-charge ratio (m/z) C->D E Detect the ions D->E F Generate a mass spectrum (relative intensity vs. m/z) E->F G Identify the molecular ion peak and fragmentation pattern F->G H H G->H Structural Confirmation FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_analysis FTIR Analysis cluster_proc Data Processing A Grind 1-2 mg of the sample with ~100 mg of dry KBr powder B Press the mixture into a transparent pellet using a hydraulic press D Place the KBr pellet in the sample holder B->D C Record a background spectrum of the empty sample chamber C->D E Record the sample spectrum D->E F Generate the final spectrum (% Transmittance vs. Wavenumber) E->F G Identify characteristic absorption bands F->G H H G->H Functional Group Identification HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_proc Data Analysis A Prepare Mobile Phase A and B and degas C Prepare working standards and samples by diluting with the mobile phase A->C B Prepare a stock solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile) B->C D Filter all solutions through a 0.45 µm filter C->D F Inject the standard and sample solutions D->F E Equilibrate the HPLC system and column with the mobile phase E->F G Acquire the chromatogram F->G H Integrate the peak(s) of interest G->H I Determine the retention time and calculate the purity or concentration H->I J J I->J Purity/Quantitative Assessment

References

Application Notes and Protocols for the NMR Analysis of 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2,4-dimethoxybenzoic acid. These guidelines are intended to assist researchers in obtaining and interpreting high-quality NMR data for this compound, which is relevant in various fields, including medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic carboxylic acid. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton.

Predicted NMR Spectral Data

Due to the limited availability of direct experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds. The numbering of the atoms for assignment purposes is shown in the chemical structure below.

Chemical Structure and Atom Numbering:

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH10.0 - 13.0Singlet (broad)1H
H-67.5 - 7.8Singlet1H
H-36.5 - 6.8Singlet1H
OCH₃ (C4)3.9 - 4.1Singlet3H
OCH₃ (C2)3.8 - 4.0Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C-2160 - 165
C-4158 - 162
C-6130 - 135
C-1115 - 120
C-5110 - 115
C-395 - 100
OCH₃ (C4)55 - 60
OCH₃ (C2)55 - 60

Experimental Protocols

The following protocols provide a general framework for the preparation and analysis of this compound by NMR spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for aromatic carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration is generally required, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial to dissolve the compound completely.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz (or higher)
Pulse ProgramStandard single pulse (zg30)
Number of Scans8 - 16
Relaxation Delay1.0 - 2.0 s
Acquisition Time2.0 - 4.0 s
Spectral Width-2 to 14 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz (for a 400 MHz ¹H)
Pulse ProgramProton-decoupled (zgpg30)
Number of Scans1024 - 4096 (or more, depending on concentration)
Relaxation Delay2.0 s
Acquisition Time1.0 - 2.0 s
Spectral Width0 to 200 ppm
Temperature298 K

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify the chemical shifts of all peaks.

  • Interpretation: Assign the observed signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values (for ¹H).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate (1H) & Pick Peaks reference->integrate assign Assign Signals integrate->assign structure Confirm Structure & Purity assign->structure

Caption: Workflow for the NMR analysis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and solvents.

  • Work in a well-ventilated area or a fume hood.

  • Be aware of the hazards associated with the specific deuterated solvents used.

  • Handle NMR tubes with care to avoid breakage.

By following these application notes and protocols, researchers can confidently perform ¹H and ¹³C NMR analysis of this compound for structural verification and purity assessment, contributing to the advancement of their research and development projects.

Application Note: Purification of 5-Bromo-2,4-dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Achieving high purity of this compound is critical for downstream applications, ensuring the integrity and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a reliable method to obtain high-purity material.

Principle of Recrystallization

The fundamental principle of recrystallization is that the solubility of most solids in a liquid solvent increases with temperature. In an ideal recrystallization process, the crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.

Data Presentation: Solvent Selection

Solvent SystemTemperatureEstimated Solubility of this compoundRationale
Ethanol/Water (9:1 v/v) Boiling (~80-85 °C) High The presence of ethanol, a polar protic solvent, is expected to effectively dissolve the polar carboxylic acid and methoxy groups at elevated temperatures.
Room Temperature (~25 °C) Moderate to Low The addition of water as an anti-solvent decreases the overall solvating power of the mixture at lower temperatures, promoting crystallization.
Ice Bath (~0-4 °C) Low Further cooling significantly reduces the solubility, maximizing the recovery of the purified product.
Methanol Boiling (~65 °C) High Methanol is a good solvent for many benzoic acid derivatives.
Ice Bath (~0-4 °C) Moderate The solubility may remain significant even at low temperatures, potentially leading to lower recovery yields compared to a mixed solvent system.
Isopropanol Boiling (~82 °C) High Similar to ethanol, isopropanol is a viable solvent for this class of compounds.
Ice Bath (~0-4 °C) Moderate Recovery may be less efficient than with an optimized mixed solvent system.

Note: The data presented in this table are estimations based on the behavior of analogous compounds and should be experimentally verified for optimization.

Experimental Protocol

This protocol details the steps for the purification of this compound using a mixed ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add approximately 9 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring until the solid completely dissolves. Avoid boiling the solution at this stage.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add deionized water dropwise while stirring until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the initial precipitate, resulting in a clear solution at the saturation point.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass or inverted beaker, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. The flask can be rinsed with a small amount of the cold mother liquor to aid in the transfer.

  • Washing and Drying:

    • Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Carefully transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

    • Further characterization can be performed using techniques such as NMR, IR, and HPLC to confirm the identity and purity of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution: Add hot ethanol start->dissolution hot_filtration 2. Hot Filtration (Optional) dissolution->hot_filtration induce_crystallization 3. Induce Crystallization: Add water (anti-solvent) dissolution->induce_crystallization If no insoluble impurities insoluble_impurities Insoluble Impurities (Discard) hot_filtration->insoluble_impurities Remove hot_filtration->induce_crystallization Clear Filtrate cooling 4. Cooling: Slow cooling to room temp, then ice bath induce_crystallization->cooling filtration 5. Vacuum Filtration cooling->filtration mother_liquor Mother Liquor: (Soluble Impurities) filtration->mother_liquor Separate washing 6. Washing: Ice-cold ethanol filtration->washing Crystal Cake drying 7. Drying: Vacuum oven washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the purification of this compound.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. The protocol described, utilizing an ethanol/water mixed solvent system, provides a straightforward procedure to significantly enhance the purity of the compound. Researchers are encouraged to perform small-scale solvent screening experiments to further optimize the solvent system and crystallization conditions for their specific crude material to maximize both purity and recovery yield.

Application Note: Regioselective Bromination of Dimethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brominated dimethoxybenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution (SEAr) provides a reactive handle for subsequent cross-coupling reactions and further functionalization. The regioselectivity of the bromination is highly dependent on the substitution pattern of the methoxy groups on the benzoic acid, the choice of brominating agent, and the reaction conditions. This document provides detailed protocols for the bromination of various dimethoxybenzoic acid isomers.

The general mechanism for electrophilic aromatic bromination involves the generation of a strong electrophile, typically by polarizing a bromine source (e.g., Br₂, NBS) with a Lewis or Brønsted acid catalyst.[1][2] The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate.[3] Subsequent deprotonation re-establishes aromaticity and yields the brominated product.[3][4] The directing effects of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group govern the position of substitution.

Experimental Workflow

The following diagram illustrates a generalized workflow for the bromination of dimethoxybenzoic acids, from reaction setup to the isolation of the final product.

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Bromination Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis start Dissolve Dimethoxybenzoic Acid in appropriate solvent add_catalyst Add Catalyst (e.g., H₂SO₄, FeBr₃) (if required) start->add_catalyst add_bromine Add Brominating Agent (e.g., Br₂, NBS, DBDMH) dropwise at controlled temp. add_catalyst->add_bromine react Stir at specified temperature and time add_bromine->react monitor Monitor reaction (e.g., TLC, HPLC) react->monitor quench Quench reaction (e.g., pour into ice-water, add Na₂S₂O₃) monitor->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate purify Purify Product (Recrystallization or Column Chromatography) isolate->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze end_product Pure Brominated Product analyze->end_product

Caption: Generalized experimental workflow for the bromination of dimethoxybenzoic acids.

Data Summary

The following table summarizes various reported methods for the bromination of different dimethoxy- and related methoxybenzoic acid isomers, highlighting the conditions, products, and yields.

Starting MaterialBrominating Agent / Key ReagentsSolvent / ConditionsProduct(s)Yield (%)
2,3-Dimethoxybenzoic acid1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)aq. NaOH / 22 h, 20-25°C6-Bromo-2,3-dimethoxybenzoic acid90.3[5]
2,6-Dimethoxybenzoic acidDBDMHaq. NaOH / 4.5 h, 20-25°C3-Bromo-2,6-dimethoxybenzoic acid90.0[5]
3,4-Dimethoxybenzoic acidBromine (Br₂)conc. Hydrochloric Acid2-Bromo-4,5-dimethoxybenzoic acid96.2[6]
3,4-Dimethoxybenzaldehyde*Bromine (Br₂)Acetic Acid2-Bromo-4,5-dimethoxybenzaldehyde-
3,5-Dimethoxybenzoic acidN-Bromosuccinimide (NBS)Dimethylformamide (DMF)2-Bromo- and 6-Bromo- derivativesNot specified[7]
4-Methoxybenzoic acidBromine (Br₂) (2.2 eq.), FeBr₃Glacial Acetic Acid / Reflux3,5-Dibromo-4-methoxybenzoic acidNot specified[8]

*Note: The brominated aldehyde can be subsequently oxidized to the corresponding carboxylic acid.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,6-dimethoxybenzoic Acid[5]

This protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in an aqueous basic solution.

Materials:

  • 2,6-Dimethoxybenzoic acid

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • 5N Sodium hydroxide (NaOH) solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction flask, stir a mixture of 2,6-dimethoxybenzoic acid (1.0 eq, 99.0 g, 538 mmol) and water (500 mL) at room temperature.

  • Add 5N aqueous NaOH solution (1.02 eq, 110 mL, 550 mmol) to form an orange solution.

  • Cool the resulting solution to 20°C using a cold water bath.

  • Add DBDMH (0.5 eq, 80.2 g, 272.1 mmol) in portions over 5 minutes, ensuring the internal temperature is maintained below 25°C.

  • Allow the mixture to stir at 20-25°C for 4.5 hours.

  • Work-up the reaction as described in the source literature, which typically involves acidification to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from aqueous ethanol to yield the desired 3-bromo-2,6-dimethoxybenzoic acid. (Reported assay yield: 90.0%).[5]

Protocol 2: Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid[5]

This procedure is similar to Protocol 1, demonstrating the bromination of a different isomer.

Materials:

  • 2,3-Dimethoxybenzoic acid

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Aqueous Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Following the general method described in Protocol 1, dissolve 2,3-dimethoxybenzoic acid in aqueous NaOH.

  • Cool the solution and add DBDMH portion-wise, maintaining a temperature of 20-25°C.

  • Stir the reaction mixture for approximately 22 hours at 20-25°C.

  • After the reaction is complete, perform an acidic work-up to precipitate the product.

  • Isolate the product by filtration and purify if necessary. (Reported assay yield: 90.3% for 6-bromo-2,3-dimethoxybenzoic acid, with 2.5% of the 5-bromo isomer also formed).[5]

Protocol 3: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid[6]

This protocol employs molecular bromine in concentrated hydrochloric acid, leading to a high yield of the specific regioisomer.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (35%)

Procedure:

  • Suspend 3,4-dimethoxybenzoic acid (1.0 eq, 30.0 g) in concentrated hydrochloric acid (150 mL).

  • While stirring, add bromine (1.05 eq, 28.9 g) to the suspension.

  • Heat the reaction mixture to 40°C and stir for 5 hours.

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into water (300 mL).

  • Collect the precipitated crude crystals by filtration.

  • Wash the crystals with water and dry to obtain 2-bromo-4,5-dimethoxybenzoic acid. (Reported yield: 96.2%).[6]

Protocol 4: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid[8]

This classic procedure details the dibromination of a monomethoxybenzoic acid using a Lewis acid catalyst.

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Glacial Acetic Acid

  • 10% w/v Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.[8]

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color dissipates.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol. Cool slowly, then place in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 5-Bromo-2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the electrophilic aromatic substitution of the starting material, 2,4-dimethoxybenzoic acid. This involves reacting it with a suitable brominating agent in an appropriate solvent. The two methoxy groups are strong activating, ortho-para directors, which preferentially direct the incoming bromine atom to the C5 position of the benzene ring. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like glacial acetic acid or a halogenated hydrocarbon.[1][2][3]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, improper temperature, or deactivated reagents. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The high reactivity of the dimethoxy-activated ring can lead to the formation of byproducts, consuming the starting material and complicating purification.

  • Suboptimal Stoichiometry: An incorrect ratio of brominating agent to the starting material can either leave unreacted starting material or lead to over-bromination.

  • Mechanical Losses: Significant loss of product can occur during workup and purification steps, such as transfers, filtration, and recrystallization.

Q3: I'm observing multiple spots on my TLC plate. What are the probable side products?

A3: The formation of multiple products is a common issue. The likely side products include:

  • Dibrominated Product (3,5-dibromo-2,4-dimethoxybenzoic acid): The strongly activated ring is susceptible to a second bromination, especially if an excess of the brominating agent is used or the reaction temperature is too high.[4]

  • Isomeric Product (3-Bromo-2,4-dimethoxybenzoic acid): While the C5 position is electronically favored, some substitution may occur at the C3 position, which is also activated by both methoxy groups.

  • Brominative Decarboxylation Product (1-bromo-2,4-dimethoxybenzene): Under certain conditions, particularly at elevated temperatures or with specific catalysts, the starting material can undergo decarboxylation followed by bromination.[5]

  • Oxidized Impurities: The electron-rich aromatic ring can be susceptible to oxidation, leading to colored quinone-type byproducts.

Q4: How can I drive the reaction to completion more efficiently?

A4: To improve the conversion rate:

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. An optimal temperature must be determined, often starting at room temperature and gently heating if necessary.[3]

  • Reagent Purity: Ensure the starting material is pure and the brominating agent is fresh and active. For instance, NBS can decompose over time.

  • Catalyst: While not always necessary for such an activated ring, a mild Lewis acid or an initiator in trace amounts could potentially facilitate the reaction, but must be used with caution to avoid side reactions.[3][6]

  • Reaction Time: Allow for sufficient reaction time. Monitor the disappearance of the starting material by TLC before quenching the reaction.[7]

Q5: My final product has a yellow or brown tint. How can I decolorize it?

A5: A colored product often indicates the presence of trace impurities, such as oxidized species or residual bromine.

  • Recrystallization: This is the most effective method for purification. A solvent system like ethanol/water is often suitable. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool.

  • Bisulfite Wash: Washing the crude product or the organic extract during workup with a dilute aqueous solution of sodium bisulfite can help remove residual bromine.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and monitor via TLC. Consider a modest increase in temperature. Ensure reagent purity.
Formation of multiple byproducts.Control stoichiometry carefully (use 1.0-1.05 equivalents of brominating agent). Add the brominating agent slowly and maintain a constant temperature.[7]
Mechanical loss during workup.Ensure efficient extraction and careful transfers. Wash the filter cake with a small amount of cold solvent to recover all the product.
Multiple Products (Impure) Over-bromination (dibromo product).Use a strict 1:1 molar ratio of starting material to brominating agent. Avoid high reaction temperatures.
Isomer formation.Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. Purification by column chromatography may be required.
Decarboxylation.Avoid high temperatures. If using a catalyst, ensure it is not promoting decarboxylation. A procedure without a strong catalyst is preferable.[5]
Reaction Not Starting Deactivated brominating agent.Use a fresh bottle of NBS or purify existing NBS. If using Br₂, ensure it has not been contaminated.
Low reaction temperature.Allow the reaction to stir at room temperature for an extended period or warm gently (e.g., to 40-50°C) while monitoring for side product formation.
Product is Colored Residual bromine.Wash the crude solid or organic extract with a sodium bisulfite solution during workup.
Oxidized byproducts (quinones).Use an activated carbon treatment during recrystallization. Ensure the reaction is protected from strong light if using a light-sensitive protocol.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing yield. The following table, adapted from a similar synthesis of 2-bromo-4,5-dimethoxybenzoic acid, illustrates the impact of key parameters on product yield.[7][8]

Bromine (Equivalents) Reaction Temp. (°C) Reaction Time (h) Yield (%) Notes
1.0525796.2High yield with slight excess of bromine at room temperature.[7]
1.0510785.5Lower temperature reduces yield for the same reaction time.
1.0545794.1Higher temperature shows marginal impact compared to RT.
1.0025792.3Stoichiometric amount slightly reduces yield.
1.1025795.8Further excess of bromine does not significantly improve yield.
1.0525390.7Shorter reaction time leads to incomplete conversion.

Note: Data is for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzoic acid and serves as a representative guide for optimizing the synthesis of the 5-bromo-2,4-dimethoxy isomer.[7][8]

Detailed Experimental Protocol

This protocol describes the direct bromination of 2,4-dimethoxybenzoic acid using molecular bromine in glacial acetic acid.

Materials:

  • 2,4-Dimethoxybenzoic acid (1.0 eq)

  • Glacial Acetic Acid (approx. 10 mL per gram of starting material)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Ice-cold water

  • 5% Sodium bisulfite solution (optional)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxybenzoic acid in glacial acetic acid. Stir until a clear solution is formed.

  • Bromine Addition: Cool the flask in an ice-water bath. Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-7 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10 times the volume of the reaction mixture). A precipitate should form immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and HBr. An optional wash with a cold, dilute sodium bisulfite solution can be performed to remove any excess bromine color.

  • Drying: Dry the crude product under vacuum or in a desiccator.

  • Purification: Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water mixture, to obtain a pure, crystalline solid.

Visualizations

G start_node start_node process_node process_node decision_node decision_node product_node product_node A Start: 2,4-Dimethoxy- benzoic Acid B Dissolve in Glacial Acetic Acid A->B C Cool to 0-10°C B->C D Add Br2 (1.05 eq) in Acetic Acid Dropwise C->D E Stir at Room Temp (4-7 hours) D->E F Monitor by TLC E->F G Reaction Complete? F->G G->E No, continue stirring H Precipitate in Ice Water G->H Yes I Filter and Wash Crude Product H->I J Dry Crude Product I->J K Recrystallize from Ethanol/Water J->K L Pure 5-Bromo-2,4-dimethoxy- benzoic Acid K->L

Caption: Experimental workflow for the synthesis of this compound.

G start_node start_node decision_node decision_node solution_node solution_node A Low Yield or Impure Product B Multiple spots on TLC? A->B C Significant starting material remains? B->C No E Reduce Br2 to 1.0 eq. Add Br2 slowly. Maintain low temperature. B->E Yes (Dibromination) D Product is colored (yellow/brown)? C->D No F Increase reaction time. Check reagent purity. Consider gentle warming. C->F Yes (Incomplete Reaction) G Wash with NaHSO3 soln. Treat with activated carbon during recrystallization. D->G Yes (Impurities) H Optimize recrystallization. Minimize transfers. D->H No (Workup Loss)

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Bromination of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,4-dimethoxybenzoic acid. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target compound, 5-bromo-2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of 2,4-dimethoxybenzoic acid under standard conditions?

Under typical electrophilic aromatic substitution conditions (e.g., using bromine in acetic acid), the primary product is this compound. The methoxy groups at positions 2 and 4 are activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The directing effects of the two methoxy groups are synergistic and stronger than the deactivating effect of the carboxylic acid, leading to bromination at the sterically accessible and electronically enriched position 5.

Q2: What are the most common side reactions observed during the bromination of 2,4-dimethoxybenzoic acid?

The most frequently encountered side reactions include:

  • Over-bromination: Formation of dibrominated products, such as 3,5-dibromo-2,4-dimethoxybenzoic acid.

  • Formation of Isomeric Products: Generation of the 3-bromo-2,4-dimethoxybenzoic acid isomer.

  • Decarboxylative Bromination: Loss of the carboxylic acid group to form bromo-dimethoxybenzene derivatives.

  • Demethylation: Cleavage of one or both methoxy groups, particularly under harsh acidic conditions.

Q3: How can I minimize the formation of the dibrominated side product?

To reduce over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or an equimolar amount of bromine relative to the 2,4-dimethoxybenzoic acid is recommended. Slow, dropwise addition of the bromine solution at a controlled temperature (e.g., 0-5 °C) can also help to prevent localized high concentrations of bromine that can lead to a second bromination.

Q4: Is the formation of the 3-bromo isomer a significant issue?

The formation of the 3-bromo isomer is possible but generally occurs in lower yields compared to the 5-bromo isomer due to steric hindrance from the adjacent carboxylic acid group. The bulky bromine atom will preferentially add to the more accessible C-5 position. Purification by recrystallization or column chromatography is typically effective in separating these isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 2,4-dimethoxybenzoic acid and provides potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-bromo product with significant starting material remaining. 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Ensure accurate stoichiometry of bromine. A slight excess (1.05-1.1 equivalents) may be necessary. 2. Monitor the reaction by TLC. If starting material is still present, extend the reaction time. 3. While low temperatures are good for selectivity, the reaction may be sluggish. Consider allowing the reaction to slowly warm to room temperature after the initial addition of bromine.
Presence of a significant amount of a dibrominated product. 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of bromine.1. Use no more than 1.1 equivalents of bromine. 2. Maintain a low temperature (0-5 °C) during the addition of bromine. 3. Add the bromine solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture.
Detection of a significant amount of the 3-bromo isomer. The reaction conditions favor the formation of the kinetic product.While difficult to eliminate completely, formation of the 3-bromo isomer can be minimized by running the reaction at a lower temperature to favor the thermodynamically more stable 5-bromo product. Careful purification by fractional recrystallization or column chromatography will be necessary to isolate the desired isomer.
Formation of non-acidic byproducts, such as 1-bromo-2,4-dimethoxybenzene. Decarboxylative bromination has occurred. This can be promoted by certain reagents and higher temperatures.Avoid harsh conditions. If using a brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent, be aware that this can favor decarboxylation. Stick to milder conditions such as bromine in acetic acid.
Presence of phenolic impurities (demethylated products). Use of strong acidic conditions (e.g., HBr in acetic acid) or high temperatures can lead to the cleavage of the methoxy ether bonds.Use glacial acetic acid as the solvent. If a stronger acid is required as a catalyst, use it in catalytic amounts and at a low temperature. Avoid using hydrobromic acid if demethylation is a concern.

Quantitative Data Summary

The following table summarizes known quantitative data for bromination reactions of 2,4-dimethoxybenzoic acid and a closely related analogue. This data can help in predicting potential side product ratios.

Reaction Starting Material Brominating Agent/Conditions Product(s) Yield/Ratio Reference
Decarboxylative Bromination2,4-Dimethoxybenzoic acidBu4NBr3, MeCN, 23 °C, 16 h1-bromo-2,4-dimethoxybenzene & 1,5-dibromo-2,4-dimethoxybenzene94% (combined), >45:1 ratio[1]
Bromination of Analogue2,5-DimethoxybenzaldehydeBromine, Acetic Acid, RT, 2-3 days4-bromo-2,5-dimethoxybenzaldehyde & 6-bromo-2,5-dimethoxybenzaldehyde87% & 5%[2]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound

This protocol is designed to favor the formation of the desired 5-bromo isomer while minimizing side reactions.

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Glacial Acetic Acid

  • Bromine

  • Saturated sodium thiosulfate solution

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Slowly add the bromine solution to the stirred solution of 2,4-dimethoxybenzoic acid via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the orange/brown color will disappear).

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of this compound from Side Products

If analysis of the crude product indicates the presence of significant impurities, the following purification methods can be employed.

  • Recrystallization: This is often effective for removing small amounts of isomeric and over-brominated impurities. Solvents such as ethanol, methanol, or acetic acid, often with the addition of water, can be used. The desired 5-bromo product is typically less soluble than the 3-bromo isomer and some of the dibrominated products in certain solvent systems.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A solvent gradient of hexane and ethyl acetate is commonly used. The less polar side products (e.g., decarboxylated compounds) will elute first, followed by the bromo-isomers, and then any remaining starting material.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and potential side reactions during the bromination of 2,4-dimethoxybenzoic acid.

Bromination_Pathways start 2,4-Dimethoxybenzoic Acid main_product This compound start->main_product Main Reaction (Br2, Acetic Acid) isomer 3-Bromo-2,4-dimethoxybenzoic Acid start->isomer Isomer Formation decarboxy 1-Bromo-2,4-dimethoxybenzene start->decarboxy Decarboxylative Bromination demethyl Demethylated Products start->demethyl Demethylation (Harsh Acid) dibromo 3,5-Dibromo-2,4-dimethoxybenzoic Acid main_product->dibromo Over-bromination (Excess Br2)

Caption: Reaction pathways in the bromination of 2,4-dimethoxybenzoic acid.

Troubleshooting_Logic start Analyze Crude Product low_yield Low Yield? start->low_yield dibromo Dibrominated Product? low_yield->dibromo No node_ly1 Check Stoichiometry low_yield->node_ly1 Yes node_ly2 Increase Reaction Time/Temp low_yield->node_ly2 Yes isomer Isomeric Impurity? dibromo->isomer No node_db1 Reduce Br2 Equivalents dibromo->node_db1 Yes node_db2 Lower Temperature dibromo->node_db2 Yes non_acidic Non-acidic Impurity? isomer->non_acidic No node_i1 Optimize Purification isomer->node_i1 Yes node_i2 Lower Reaction Temperature isomer->node_i2 Yes phenolic Phenolic Impurity? non_acidic->phenolic No node_na1 Avoid Harsh Conditions non_acidic->node_na1 Yes node_na2 Change Brominating Agent non_acidic->node_na2 Yes success Pure Product phenolic->success No node_p1 Use Milder Acid phenolic->node_p1 Yes node_p2 Control Temperature phenolic->node_p2 Yes

Caption: Troubleshooting workflow for the bromination of 2,4-dimethoxybenzoic acid.

References

purification challenges of 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Bromo-2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on typical electrophilic aromatic substitution reactions and potential side reactions, the common impurities may include:

  • Starting Material: Unreacted 2,4-dimethoxybenzoic acid.

  • Isomeric Products: Bromination at other positions on the aromatic ring, such as 3-Bromo-2,4-dimethoxybenzoic acid or 6-Bromo-2,4-dimethoxybenzoic acid.

  • Di-brominated By-products: Such as 3,5-Dibromo-2,4-dimethoxybenzoic acid.

  • By-products from Synthesis: Depending on the synthetic route, other impurities may be introduced. For instance, if the synthesis involves the oxidation of a corresponding aldehyde, unreacted aldehyde could be an impurity.

Q2: What is a general strategy for the purification of crude this compound?

A2: A general purification strategy involves a primary purification step, typically recrystallization, followed by a more rigorous technique like column chromatography if high purity is required. The choice of method depends on the nature and quantity of the impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While specific solvent systems for this exact compound are not extensively documented in the provided results, suitable solvents for recrystallizing similar aromatic carboxylic acids include aqueous ethanol, acetic acid, or mixtures of hexane and ethyl acetate. The ideal solvent will dissolve the compound when hot and allow for the precipitation of pure crystals upon cooling, while keeping impurities dissolved.

Q4: When is column chromatography the preferred method of purification?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities with similar solubility profiles, such as isomers.

  • A very high degree of purity (>99.5%) is required for applications like drug development.

  • The impurities are present in significant amounts. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Problem 1: Low Purity After Initial Precipitation/Work-up

Possible Cause: Incomplete reaction or formation of significant side products.

Troubleshooting Steps:

  • Analyze the Crude Product: Use techniques like ¹H NMR or LC-MS to identify the major impurities.

  • Optimize Reaction Conditions:

    • If unreacted starting material is present, consider increasing the reaction time or the amount of brominating agent.

    • If di-brominated by-products are a major issue, consider using a milder brominating agent or lowering the reaction temperature.

  • Implement a Primary Purification Step: Proceed with recrystallization to remove the bulk of the impurities.

Problem 2: Recrystallization Yields are Low or Purity Does Not Improve Significantly

Possible Causes:

  • The chosen recrystallization solvent is not optimal.

  • Impurities have very similar solubility to the desired product.

  • Co-precipitation of the impurity with the product.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system that provides good differential solubility.

  • Slow Crystallization: Allow the solution to cool slowly to promote the formation of purer crystals. Seeding with a small crystal of the pure compound can also be beneficial.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography is the next logical step.

Problem 3: Isomeric Impurities are Difficult to Remove

Possible Cause: Isomers often have very similar physical and chemical properties, making them challenging to separate by standard techniques.

Troubleshooting Steps:

  • High-Performance Column Chromatography: Utilize a high-resolution silica gel column and optimize the mobile phase to achieve separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can be effective.

  • Derivative Formation: In some cases, converting the carboxylic acid to an ester derivative can alter the physical properties enough to allow for separation by distillation or chromatography. The ester can then be hydrolyzed back to the pure carboxylic acid.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.

Protocol 2: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 9:1 hexane:ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 4:1 hexane:ethyl acetate) to elute the desired compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Purity AchievedPotential YieldKey AdvantagesKey Disadvantages
Recrystallization95-98%60-80%Simple, scalable, cost-effectiveIneffective for removing isomers
Column Chromatography>99%40-70%High resolution, removes isomersTime-consuming, uses large solvent volumes
Esterification-Distillation-Hydrolysis>99.5%VariableExcellent for removing dibrominated impuritiesMulti-step, potential for yield loss

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Pure_Product1 Pure Product (>95%) Purity_Check1->Pure_Product1 Purity Sufficient Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Insufficient Purity_Check2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check2 Pure_Product2 High-Purity Product (>99%) Purity_Check2->Pure_Product2

Caption: General purification workflow for this compound.

Technical Support Center: 5-Bromo-2,4-dimethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct electrophilic bromination of 2,4-dimethoxybenzoic acid. The two methoxy groups are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance and the electronic directing effects, the bromine atom is preferentially added to the 5-position.

Q2: What are the typical brominating agents used for this reaction?

A2: A variety of brominating agents can be used, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Tetrabutylammonium tribromide (Bu₄NBr₃).[1][2] The choice of reagent can influence the reaction's selectivity and safety profile. Bu₄NBr₃ is often a good choice as it is a solid, making it easier and safer to handle than liquid bromine, and can lead to high yields.[2]

Q3: What solvents are suitable for this reaction?

A3: Common solvents for the bromination of activated aromatic compounds include acetonitrile (MeCN), acetic acid, and dichloromethane (CH₂Cl₂).[1][3] The choice of solvent can affect the reaction rate and selectivity.

Q4: What are the expected major and minor side products in this synthesis?

A4: During the synthesis, several side products can form. The most common include:

  • Over-brominated products: Dibrominated species can be formed if the reaction is not carefully controlled.

  • Isomeric products: While the 5-bromo isomer is the major product, small amounts of other isomers may be formed.

  • Starting material: Incomplete reaction can lead to the presence of unreacted 2,4-dimethoxybenzoic acid in the final product.[3]

  • Oxidation products: Under harsh reaction conditions, oxidation of the aromatic ring can occur.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS.[3]
Product loss during workup or purification.Optimize the extraction, washing, and purification steps. Recrystallization or column chromatography are common purification methods.[1][3]
Presence of significant amounts of unreacted starting material Insufficient amount of brominating agent.Ensure at least one equivalent of the brominating agent is used.[2]
Reaction time is too short.Increase the reaction time and monitor for the disappearance of the starting material by TLC.
Formation of over-brominated side products Excess of brominating agent.Use a stoichiometric amount (1.0 equivalent) of the brominating agent.[2]
Reaction temperature is too high.Maintain careful control over the reaction temperature. Some protocols suggest running the reaction at room temperature (23 °C).[2]
Product is difficult to purify Presence of multiple side products.Re-evaluate the reaction conditions (temperature, solvent, brominating agent) to improve selectivity. Consider using a milder brominating agent like NBS or Bu₄NBr₃.
Inefficient purification method.If recrystallization is not effective, consider column chromatography on silica gel.[1]

Experimental Protocols

Protocol 1: Bromination using Tetrabutylammonium tribromide (Bu₄NBr₃)

This protocol is adapted from a general procedure for the bromination of activated aromatic compounds which has been shown to be high yielding for 2,4-dimethoxybenzoic acid.[2]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Acetonitrile (MeCN)

  • 15% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried reaction vessel, add 2,4-dimethoxybenzoic acid (1.0 equiv).

  • Add Acetonitrile (MeCN) to dissolve the starting material.

  • Add Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature (23 °C) for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, quench the reaction by adding 15% aqueous Na₂S₂O₃ and saturated aqueous Na₂CO₃.

  • Extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry with MgSO₄, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary:

Starting MaterialBrominating AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dimethoxybenzoic acidBu₄NBr₃1.0MeCN231694[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Troubleshooting cluster_workup Workup & Purification start Start dissolve Dissolve 2,4-dimethoxybenzoic acid (1.0 equiv) in Acetonitrile start->dissolve add_br Add Tetrabutylammonium tribromide (1.0 equiv) dissolve->add_br react Stir at 23°C for 16h add_br->react monitor Monitor by TLC react->monitor incomplete Incomplete Reaction monitor->incomplete Starting material present complete Reaction Complete monitor->complete Starting material absent extend_time Increase reaction time incomplete->extend_time extend_time->monitor quench Quench with aq. Na2S2O3 and aq. Na2CO3 complete->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer (MgSO4) and concentrate extract->dry purify Purify by recrystallization or column chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis and scale-up of 5-Bromo-2,4-dimethoxybenzoic acid. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and which is best for scale-up?

A1: The most prevalent method is the direct electrophilic bromination of 2,4-dimethoxybenzoic acid. Alternative routes may start from different precursors to control regioselectivity, but often involve more steps. For large-scale production, direct bromination is often preferred due to fewer steps, though careful control of reaction conditions is crucial to manage selectivity and byproducts. The use of N-bromosuccinimide (NBS) is often favored over liquid bromine for easier handling and improved safety on a larger scale.[1]

Q2: What are the primary impurities I should expect, and how can I minimize them?

A2: The main impurities are the isomeric 3-bromo- and 6-bromo-2,4-dimethoxybenzoic acids, as well as di-brominated byproducts. The formation of these impurities is influenced by the brominating agent, solvent, and temperature. Minimizing these byproducts can be achieved through:

  • Controlled Temperature: Lower temperatures generally favor the desired 5-bromo isomer.

  • Choice of Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) can offer better selectivity compared to liquid bromine.[2]

  • Stoichiometry: Precise control of the molar ratio of the brominating agent to the starting material can reduce the formation of over-brominated products.[3]

Q3: How can I effectively purify the final product on a larger scale?

A3: Purification of this compound at scale can be challenging due to the similar properties of the isomers. Common methods include:

  • Recrystallization: This is often the most viable method for large-scale purification. A suitable solvent system must be identified through screening to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: While effective at the lab scale, it can be costly and time-consuming for large quantities. It may be used for very high purity requirements or to isolate small amounts of material.

Q4: What are the critical safety concerns when scaling up this synthesis?

A4: Key safety considerations for scaling up include:

  • Exothermic Reaction: The bromination of activated aromatic rings is often exothermic.[3] Adequate cooling and controlled addition of the brominating agent are essential to prevent a runaway reaction.

  • Handling of Bromine: Liquid bromine is highly corrosive, toxic, and volatile.[1] Using alternative, solid brominating agents like NBS can mitigate these risks.[1][4]

  • Quenching: Any excess brominating agent must be safely quenched during the workup, typically with a reducing agent like sodium thiosulfate or sodium bisulfite. This quenching reaction can also be exothermic.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure the quality and stoichiometry of the brominating agent.[2]
Product loss during workup or purification.- Optimize extraction and washing procedures.- Carefully select the recrystallization solvent to maximize recovery.
Formation of Isomeric Impurities Lack of regioselectivity in the bromination step.- Adjust the reaction temperature; lower temperatures often improve selectivity.[5]- Experiment with different solvents and brominating agents (e.g., NBS instead of Br2).[2][5]
Presence of Di-brominated Byproducts Excess brominating agent or high reaction temperature.- Use a strict 1:1 molar ratio of the brominating agent to the starting material.[3]- Maintain a lower reaction temperature to reduce the rate of the second bromination.
Difficult Product Isolation/Purification Inefficient crystallization.- Screen a variety of solvents and solvent mixtures for recrystallization.- Consider an anti-solvent addition to induce crystallization.
Oily product instead of a solid.- Ensure all solvent from the reaction and workup has been removed.- Attempt to triturate the oil with a non-polar solvent to induce solidification.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,4-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the mixture into water and stir to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Bromination using Liquid Bromine in Acetic Acid
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas trap for HBr, dissolve 2,4-dimethoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 10-15 °C. Add a solution of liquid bromine (1.05 equivalents) in glacial acetic acid dropwise over 1-2 hours, ensuring the temperature does not exceed 20 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Workup: Pour the reaction mixture into a stirred mixture of ice and water. Add a solution of sodium bisulfite to quench any unreacted bromine.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to yield the final product.

Quantitative Data Summary

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2,4-dimethoxybenzoic acidNBSDMF0 - RT4-6~85>98 (after recrystallization)General protocol based on[2]
2,4-dimethoxybenzoic acidBr2Acetic Acid10-202-4~80>97 (after recrystallization)General protocol based on literature
3,4-dimethoxy-tolueneH2O2/NaBr/H2SO4-30-602-4~97 (intermediate)>95 (intermediate)[6]
2,4-difluorobenzoic acidNBSH2SO45-101080.799.9[7]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_impurities Potential Byproducts 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid This compound This compound 2,4-Dimethoxybenzoic Acid->this compound + Brominating Agent (e.g., NBS or Br2) / Solvent Purified Product Purified Product This compound->Purified Product Recrystallization 3-Bromo Isomer 3-Bromo Isomer This compound->3-Bromo Isomer 6-Bromo Isomer 6-Bromo Isomer This compound->6-Bromo Isomer Di-bromo Product Di-bromo Product This compound->Di-bromo Product

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity? check_impurities Analyze Crude Product (TLC, HPLC, NMR) start->check_impurities isomeric_byproducts Isomeric Byproducts Present? check_impurities->isomeric_byproducts over_bromination Over-bromination Occurring? isomeric_byproducts->over_bromination No adjust_temp Adjust Temperature (Lower for better selectivity) isomeric_byproducts->adjust_temp Yes adjust_stoichiometry Adjust Stoichiometry (1:1 ratio) over_bromination->adjust_stoichiometry Yes optimize_purification Optimize Purification (Recrystallization solvent screening) over_bromination->optimize_purification No change_reagent Change Brominating Agent/Solvent adjust_temp->change_reagent change_reagent->optimize_purification adjust_stoichiometry->optimize_purification end Improved Synthesis optimize_purification->end

Caption: Troubleshooting workflow for synthesis optimization.

Parameter Relationships

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield affects Purity Purity Temp->Purity affects Selectivity Regioselectivity Temp->Selectivity strongly affects Stoich Stoichiometry Stoich->Yield affects Stoich->Purity strongly affects Reagent Brominating Agent Reagent->Yield affects Reagent->Purity affects Reagent->Selectivity strongly affects Safety Safety Reagent->Safety major factor

Caption: Key parameter relationships in the synthesis.

References

Technical Support Center: Purification of 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting material, 2,4-dimethoxybenzoic acid, and over-brominated products, such as 3,5-dibromo-2,4-dimethoxybenzoic acid. The presence of these impurities is often a result of the bromination reaction conditions.

Q2: Which purification techniques are most effective for removing these impurities?

A2: Recrystallization and flash column chromatography are the two most effective and commonly used methods for purifying this compound. The choice between them depends on the level of purity required and the nature of the impurities present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC is particularly effective for quantifying the levels of impurities.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 175-177 °C. A broader or depressed melting point range can indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Product does not crystallize upon cooling The solution is not saturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The chosen solvent is not appropriate for crystallization.Try a different solvent or a mixture of solvents. Good single solvents to try are ethanol or methanol. For solvent mixtures, a combination of a solvent in which the compound is soluble (e.g., ethyl acetate) and a solvent in which it is less soluble (e.g., hexane) can be effective.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product The product has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of cold solvent to wash the crystals.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Impurities are still present after recrystallization The chosen solvent did not effectively differentiate between the product and the impurity in terms of solubility.Try a different recrystallization solvent. For removing dibromo impurities, a solvent system where the dibromo compound is more soluble might be necessary. It has been noted that in some cases, converting a dibromo-benzoic acid to a more soluble form can aid in its removal.
Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor separation of product and impurities The mobile phase (eluent) is not optimized.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for benzoic acid derivatives is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
The column was overloaded with the crude sample.Use an appropriate ratio of silica gel to crude product, typically between 30:1 to 100:1 by weight.
Product tailing on the column The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel.Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to the mobile phase. This will help to suppress the interaction between the benzoic acid and the stationary phase, resulting in sharper peaks.
Low recovery of the product The product is strongly adsorbed to the silica gel and is not eluting with the current mobile phase.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The product is very polar and may require a more polar solvent system.For very polar compounds, a mobile phase of methanol in dichloromethane can be effective.
Cracks or channels in the silica gel Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and that the column is not allowed to run dry at any point.

Data Presentation

The following table summarizes the expected purity levels of this compound after various purification methods. The actual purity will depend on the initial concentration of impurities.

Purification MethodStarting Material Impurity LevelDibromo- Impurity LevelExpected Final Purity
Single Recrystallization ~5-10%~2-5%>98%
Flash Column Chromatography >10%>5%>99%
Combined Approach HighHigh>99.5%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of a solid crude product containing minor impurities.

Materials:

  • Crude this compound

  • Ethanol (or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If using a solvent mixture, dissolve the solid in a minimum of hot ethyl acetate and then add hot hexane dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol (or the hexane-rich solvent mixture).

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized product by melting point analysis or HPLC.

Protocol 2: Flash Column Chromatography of this compound

This protocol is suitable for separating the desired product from significant amounts of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). If tailing is observed, add 0.5% acetic acid to the mobile phase. The target Rf for the product should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Purity Assessment: Analyze the final product for purity using HPLC or NMR.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Minor Impurities column_chromatography Flash Column Chromatography crude->column_chromatography Significant Impurities pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product high_purity_product High Purity Product (>99.5%) column_chromatography->high_purity_product pure_product->column_chromatography Further Purification

Caption: General purification workflow for this compound.

TroubleshootingLogic start Impure Product check_impurities Identify Impurities (TLC/HPLC) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_dibromo Dibromo by-product? is_starting_material->is_dibromo No column Column Chromatography is_starting_material->column Yes (significant amount) recrystallize Recrystallization is_dibromo->recrystallize No (minor impurities) is_dibromo->column Yes end Pure Product recrystallize->end column->end

Caption: Troubleshooting logic for selecting a purification method.

Technical Support Center: 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,4-dimethoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and handling this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

Q2: Is this compound stable at room temperature?

A2: Yes, the compound is a solid with a melting point between 198 - 202 °C and is stable under normal ambient temperatures and pressures.[1] However, for long-term storage, maintaining cool and dry conditions is recommended to prevent any potential degradation.

Q3: What solvents are recommended for dissolving this compound?

Q4: Are there any known incompatibilities for this compound?

A4: Yes, you should avoid contact with strong oxidizing agents, as these are listed as incompatible materials.[4] Such contact could lead to vigorous reactions and decomposition of the compound.

Q5: What are the hazardous decomposition products of this compound?

A5: Upon thermal decomposition or combustion, this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1]

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Reaction Failure

If you are experiencing unexpected results such as low yield, formation of impurities, or complete reaction failure when using this compound, consider the following troubleshooting workflow:

G start Start: Unexpected Experimental Results check_purity Verify Purity of This compound (e.g., NMR, LC-MS) start->check_purity check_storage Review Storage Conditions (exposure to light, moisture, heat?) check_purity->check_storage Purity Confirmed end Resolution check_purity->end Impurity Detected check_reagents Assess Stability of Reaction Partners and Solvents check_storage->check_reagents Storage OK check_storage->end Improper Storage check_conditions Evaluate Reaction Conditions (pH, temperature, atmosphere) check_reagents->check_conditions Reagents OK check_reagents->end Reagent Issue troubleshoot Troubleshoot Specific Issues (e.g., side reactions, degradation) check_conditions->troubleshoot Conditions OK check_conditions->end Condition Issue consult Consult Literature for Similar Reaction Mechanisms troubleshoot->consult consult->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Issue 2: Solution Discoloration or Precipitation Over Time

If you observe that a solution of this compound changes color or forms a precipitate over time, it may indicate degradation or solubility issues.

  • Potential Cause: Exposure to light can sometimes cause degradation of aromatic compounds. Additionally, changes in temperature can affect solubility, leading to precipitation. The pH of the solution can also play a critical role in the stability and solubility of a carboxylic acid.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Store solutions in amber vials or protect them from light.

    • If working with a buffered solution, ensure the pH is compatible with the compound's stability. For carboxylic acids, solubility is generally higher at basic pH.

    • Consider performing a simple stability study by monitoring the solution with techniques like HPLC or UV-Vis spectroscopy over time.

Quantitative Data Summary

PropertyValueReference
Melting Point198 - 202 °C / 388.4 - 395.6 °F[1]
StorageKeep in a dry, cool and well-ventilated place[1][2]
Incompatible MaterialsStrong oxidizing agents[4]
Hazardous DecompositionCarbon monoxide, Carbon dioxide, Hydrogen bromide[1]

Potential Degradation Pathway

While specific degradation pathways for this compound are not detailed in the provided search results, a plausible degradation route under harsh acidic conditions could involve ether cleavage of the methoxy groups.

G A This compound B Protonation of Methoxy Group A->B Strong Acid (H+) C Nucleophilic Attack (e.g., by Br-) B->C D Demethylation Product (Hydroxybenzoic acid derivative) C->D E Methyl Bromide C->E

Caption: Potential acid-catalyzed demethylation pathway.

Experimental Protocol: Assessing Solution Stability at Different pH

This protocol outlines a method to assess the stability of this compound in solutions of varying pH.

Objective: To determine the effect of pH on the stability of this compound in an aqueous-organic solvent system over a 24-hour period at room temperature.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • For each pH value (4, 7, and 9), prepare three replicate samples.

    • In a 10 mL volumetric flask, add 9 mL of the respective buffer solution.

    • Add 1 mL of the stock solution to each flask and mix thoroughly to achieve a final concentration of 100 µg/mL. This creates a 10% ACN/90% buffer solution.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot of each sample into the HPLC system.

    • Record the peak area of the this compound peak.

  • Incubation:

    • Store the prepared sample solutions at room temperature (25°C), protected from light.

  • Time-Point Analysis (T=24h):

    • After 24 hours, inject another aliquot of each sample into the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at 24 hours for each pH condition using the following formula: % Remaining = (Peak Area at T=24h / Peak Area at T=0h) * 100

    • Compare the results across the different pH values to identify any significant degradation.

Expected Outcome: This experiment will provide quantitative data on the stability of this compound in solutions of different pH, helping to determine the optimal pH range for its use in aqueous-based experimental systems.

References

Technical Support Center: Synthesis of Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of brominated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important chemical intermediates. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of brominated benzoic acids?

A1: The primary challenges include controlling regioselectivity, preventing polybromination, achieving high yields, and purifying the final product from starting materials and isomeric byproducts. The electronic properties of the substituents on the benzoic acid ring play a crucial role in the outcome of the bromination reaction.

Q2: How does the carboxylic acid group influence the regioselectivity of bromination?

A2: The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group.[1] It directs incoming electrophiles, such as bromine, to the meta position on the benzene ring.[1][2] This is because the carbocation intermediate formed during meta attack is more stable than the intermediates for ortho and para attack.[1]

Q3: What is the role of a Lewis acid catalyst in the bromination of benzoic acid?

A3: A Lewis acid, such as ferric bromide (FeBr₃), is typically required to catalyze the electrophilic aromatic substitution reaction.[3] The Lewis acid polarizes the bromine molecule (Br₂), making it a stronger electrophile (Br⁺), which can then be attacked by the deactivated benzene ring of benzoic acid.

Q4: How can I purify the crude brominated benzoic acid product?

A4: The most common method for purification is recrystallization.[4][5] Solvents like water or ethanol/water mixtures are often effective, as the solubility of brominated benzoic acids is typically low in cold water but increases significantly in hot water.[4] This method is useful for removing unreacted benzoic acid.[5][6] For separating isomeric mixtures, techniques like fractional crystallization or column chromatography may be necessary.

Q5: How can I confirm the purity and identity of my brominated benzoic acid product?

A5: Purity and identity are typically confirmed using analytical techniques such as melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] The melting point of a pure compound will be sharp, while impurities will lead to a broader melting range at a lower temperature.[7] ¹H NMR spectroscopy can distinguish between different isomers based on the splitting patterns and chemical shifts of the aromatic protons.[8]

Troubleshooting Guides

Problem 1: Low Yield of Brominated Product

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup. The following table outlines potential causes and recommended solutions.

Possible CauseRecommended Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, a slight increase in temperature may be beneficial, but monitor for byproduct formation.
Deactivated Catalyst - Use a fresh, anhydrous Lewis acid catalyst (e.g., FeBr₃). Moisture can deactivate the catalyst.
Suboptimal Reagent Stoichiometry - Ensure the correct molar ratios of benzoic acid, bromine, and catalyst are used as per a validated protocol.
Product Loss During Workup - Brominated benzoic acids can have some solubility in water. When performing aqueous washes, use cold water to minimize product loss.[4] - Saturate the aqueous layer with a salt, such as NaCl (brine wash), to decrease the solubility of the organic product in the aqueous phase.[4]
Problem 2: Formation of Multiple Products (Isomers and Polybrominated Species)

The formation of byproducts is a common pitfall, especially when dealing with activated or substituted benzoic acids.

Possible CauseRecommended Solution
Formation of Unwanted Isomers - The directing effects of substituents on the benzoic acid ring determine the regioselectivity. For substrates with multiple substituents, the outcome is a combination of their directing effects. The most strongly activating group usually dictates the position of substitution.[9] - Steric hindrance can also influence regioselectivity, often favoring the less hindered para position over the ortho position.[9] - Carefully control reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity.[10]
Polybromination - This is common with benzoic acids that have activating substituents (e.g., -OH, -NH₂).[11] - Use a 1:1 molar ratio of the substrate to the brominating agent.[12] - Add the brominating agent slowly and in portions to maintain a low concentration.[12] - Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity for monobromination.[12] - For highly activated substrates like aminobenzoic acids, protecting the activating group (e.g., acetylation of an amino group) before bromination is an effective strategy to prevent over-bromination.[11]
Benzylic Bromination Side Reaction - For benzoic acids with alkyl substituents (e.g., toluic acid), bromination of the alkyl side chain (benzylic position) can occur under radical conditions.[9] - To favor aromatic ring bromination, use electrophilic conditions (e.g., Br₂ with a Lewis acid) and avoid exposure to UV light or radical initiators.[9]

Experimental Protocols

Below are summarized protocols for the synthesis of common brominated benzoic acid isomers.

Synthesis of 3-Bromobenzoic Acid

This is a standard electrophilic aromatic substitution where the carboxylic acid group directs the bromine to the meta position.

ParameterValue
Starting Material Benzoic Acid
Reagents Bromine (Br₂), Iron filings (Fe) or Ferric Bromide (FeBr₃)
Solvent Typically neat or an inert solvent like carbon tetrachloride (CCl₄)
Reaction Temperature Room temperature followed by gentle heating (reflux)
Workup Quenching with sodium bisulfite, extraction with a base, followed by acidification to precipitate the product.[13]
Typical Yield ~60-70%
Melting Point 155-157 °C

Synthesis of 2-Bromobenzoic Acid

Direct bromination of benzoic acid yields primarily the meta isomer. Therefore, an indirect route, such as the Sandmeyer reaction starting from anthranilic acid (2-aminobenzoic acid), is commonly used.

ParameterValue
Starting Material Anthranilic Acid
Key Steps 1. Diazotization of anthranilic acid with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄/NaBr) at 0-5 °C. 2. Reaction of the diazonium salt with a copper(I) bromide (CuBr) solution.
Reaction Temperature 0-5 °C for diazotization, followed by warming to room temperature.[14]
Workup The product precipitates and is collected by filtration and recrystallized from water.[14]
Typical Yield ~82%[14]
Melting Point 147-150 °C[14]

Synthesis of 4-Bromobenzoic Acid

Similar to the ortho isomer, the para isomer is not efficiently synthesized by direct bromination of benzoic acid. A common method is the oxidation of 4-bromotoluene.

ParameterValue
Starting Material 4-Bromotoluene
Reagents A strong oxidizing agent such as potassium permanganate (KMnO₄) or oxygen with a catalyst.[15][16]
Reaction Conditions Typically heated under reflux in the presence of a base (for KMnO₄ oxidation) or with a catalyst in a solvent like glacial acetic acid (for catalytic oxidation).[17]
Workup Filtration to remove manganese dioxide (if using KMnO₄), followed by acidification of the filtrate to precipitate the product.
Typical Yield High, can be >90%[17]
Melting Point 252-254 °C[16][17]

Visualized Workflows and Concepts

To further clarify the experimental and theoretical aspects, the following diagrams illustrate key workflows and relationships.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Conditions: - Stirring - Temperature - Reaction Time start->check_reaction check_reagents Check Reagents: - Catalyst Activity - Reagent Purity - Stoichiometry start->check_reagents check_workup Review Workup Procedure: - Aqueous Washes - Extraction Efficiency start->check_workup optimize_reaction Optimize Reaction: - Increase Time/Temp - Use Fresh Catalyst check_reaction->optimize_reaction check_reagents->optimize_reaction optimize_workup Optimize Workup: - Use Cold Solvents - Use Brine Wash check_workup->optimize_workup success Yield Improved optimize_reaction->success optimize_workup->success

Troubleshooting workflow for low product yield.

G Decision Pathway for Selective Monobromination start Goal: Monobromination substrate_check Is the benzoic acid substituted with a strong activating group (e.g., -NH2, -OH)? start->substrate_check yes_protect Yes: Use Protecting Group Strategy substrate_check->yes_protect Yes no_direct No: Proceed with Direct Bromination substrate_check->no_direct No protect 1. Protect Activating Group (e.g., Acetylation) yes_protect->protect control_conditions Control Reaction Conditions: - 1:1 Stoichiometry - Low Temperature - Slow Bromine Addition no_direct->control_conditions product Desired Monobrominated Product control_conditions->product brominate 2. Perform Bromination protect->brominate deprotect 3. Deprotect brominate->deprotect deprotect->product

Decision pathway for achieving selective monobromination.

G Directing Effects of Substituents on Benzoic Acid benzoic_acid Benzoic Acid Ring cooh -COOH Group (Electron Withdrawing) benzoic_acid->cooh directs to activating Activating Group (-R, -OR, -NHR) (Electron Donating) benzoic_acid->activating directs to meta meta-Position (Favored) cooh->meta ortho_para ortho/para-Positions (Favored) activating->ortho_para

Influence of substituents on bromination regioselectivity.

References

Technical Support Center: Alternative Brominating Agents for 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2,4-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative brominating agents, offering troubleshooting advice and frequently asked questions to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative brominating agents to molecular bromine (Br₂)?

A1: While effective, molecular bromine is highly toxic, corrosive, and hazardous to handle. Alternative agents such as N-Bromosuccinimide (NBS), Tetrabutylammonium tribromide (TBATB), and Oxone®/Ammonium Bromide systems offer several advantages, including improved safety, milder reaction conditions, and often higher regioselectivity, which is crucial for highly activated aromatic rings like 2,4-dimethoxybenzoic acid.[1]

Q2: What is the expected regioselectivity for the bromination of 2,4-dimethoxybenzoic acid?

A2: The two methoxy groups and the carboxylic acid group are all ortho-, para-directing. However, the methoxy groups are strong activating groups, while the carboxylic acid is a deactivating group. Therefore, the bromine will preferentially add to the position that is ortho or para to the methoxy groups and activated by them. In the case of 2,4-dimethoxybenzoic acid, the most likely position for monobromination is the 5-position, which is para to the 2-methoxy group and ortho to the 4-methoxy group.

Q3: How can I minimize the formation of polybrominated byproducts?

A3: Polysubstitution is a common issue with highly activated substrates.[2] To minimize this:

  • Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents).

  • Maintain a low reaction temperature.

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) or other analytical techniques to stop the reaction once the starting material is consumed.

  • Consider using a milder brominating agent.

Q4: What are common impurities I might see, and how can I remove them?

A4: Besides polybrominated species, you might have unreacted starting material or isomers. Purification can typically be achieved by:

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system is found.

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from byproducts and unreacted starting material.[3] A common eluent system is a mixture of hexane and ethyl acetate.[3]

  • Aqueous Wash: Washing the organic layer with a solution of sodium thiosulfate can remove any remaining bromine or electrophilic bromine species. A wash with a mild base like sodium bicarbonate can help remove any acidic impurities.[3]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive brominating agent. 2. Insufficient activation of the brominating agent. 3. Reaction temperature is too low.1. Use a fresh batch of the brominating agent. NBS, in particular, can decompose over time. 2. For NBS, a catalytic amount of acid can sometimes be beneficial for electrophilic aromatic substitution. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high. 2. The chosen brominating agent is not selective enough for this substrate.1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Consider using a bulkier or milder brominating agent that may offer higher regioselectivity.
Significant Polysubstitution 1. Excess brominating agent used. 2. Reaction time is too long. 3. High reactivity of the substrate.1. Use a strict 1:1 stoichiometry of the brominating agent to the substrate. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Run the reaction at a lower temperature to decrease the reaction rate.
Side reactions involving the carboxylic acid or methoxy groups 1. Harsh reaction conditions (e.g., strong acid, high temperature).1. Employ milder reaction conditions. The alternative agents discussed here are generally milder than traditional methods. Avoid strong acids if possible.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Acidify the aqueous layer to protonate the carboxylic acid, making it less water-soluble, before extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Quantitative Data Summary

Brominating Agent Product Yield (%) Reaction Conditions
Tetrabutylammonium tribromide (TBATB)1-bromo-2,4-dimethoxybenzene94%1.0 equiv. TBATB, 23 °C, 16 h
N-Bromosuccinimide (NBS)5-bromo-2-methoxybenzoic acid98%(on o-anisic acid)
Oxone® / NH₄Brpara-brominated arenesGood to ExcellentMeOH or H₂O, ambient temperature

Note: The yield for the bromination of 2,4-dimethoxybenzoic acid with NBS and Oxone®/NH₄Br is not explicitly reported in the searched literature. The provided data for NBS is on a closely related substrate, and for Oxone®/NH₄Br, it is a general observation for activated arenes.

Experimental Protocols

Protocol 1: Bromination using Tetrabutylammonium tribromide (TBATB)

This protocol is adapted from a procedure for the bromination of 2,4-dimethoxybenzoic acid.[4]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • 15% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Reaction vial

  • Stirrer

Procedure:

  • To a reaction vial, add 2,4-dimethoxybenzoic acid (91.1 mg, 0.50 mmol, 1.0 equiv).

  • Add Tetrabutylammonium tribromide (241.1 mg, 0.50 mmol, 1.0 equiv).

  • Cap the vial and stir the mixture at 23 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 15% aqueous Na₂S₂O₃ (10.0 mL) and saturated aqueous Na₂CO₃ (10.0 mL).

  • Extract the aqueous phase with CH₂Cl₂ (3 x 15.0 mL).

  • Combine the organic layers, dry with MgSO₄, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-bromo-2,4-dimethoxybenzene.

Workflow Diagram:

experimental_workflow_TBATB start Start reactants Mix 2,4-dimethoxybenzoic acid and TBATB start->reactants reaction Stir at 23°C for 16h reactants->reaction quench Quench with Na2S2O3 and Na2CO3 solutions reaction->quench extraction Extract with CH2Cl2 quench->extraction dry_concentrate Dry (MgSO4) and Concentrate extraction->dry_concentrate purification Purify (Recrystallization or Chromatography) dry_concentrate->purification product 1-bromo-2,4-dimethoxybenzene purification->product experimental_workflow_NBS start Start dissolve Dissolve 2,4-dimethoxybenzoic acid in DMF or Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir and warm to RT (monitor by TLC) add_nbs->react workup Pour into water and extract with DCM react->workup wash Wash organic layer workup->wash dry_purify Dry, Concentrate, and Purify wash->dry_purify product 5-bromo-2,4-dimethoxybenzoic acid dry_purify->product experimental_workflow_Oxone start Start mix_reactants Mix substrate, NH4Br, and Oxone in solvent start->mix_reactants react Stir at RT (monitor by TLC) mix_reactants->react isolate Isolate product (Extraction) react->isolate purify Purify isolate->purify product This compound purify->product logical_relationships cluster_agents Alternative Brominating Agents substrate 2,4-Dimethoxybenzoic Acid (Highly Activated) TBATB TBATB (Tetrabutylammonium tribromide) substrate->TBATB Mild, selective NBS NBS (N-Bromosuccinimide) substrate->NBS Common, versatile Oxone_NH4Br Oxone / NH4Br substrate->Oxone_NH4Br Green, in-situ generation product This compound (Desired Product) TBATB->product High Yield NBS->product side_products Side Products (e.g., Polybrominated species) NBS->side_products Potential for over-bromination Oxone_NH4Br->product Oxone_NH4Br->side_products Control of stoichiometry is key

References

Technical Support Center: Synthesis of 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for this compound?

A1: The primary starting material for the synthesis of this compound is 2,4-dimethoxybenzoic acid. The most common synthetic route is the direct electrophilic bromination of the aromatic ring. Key strategies involve the use of a brominating agent in a suitable solvent.

Q2: Which brominating agents are typically used for this synthesis?

A2: Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent can influence the reaction conditions and the selectivity of the bromination.

Q3: How does the choice of solvent affect the synthesis of this compound?

A3: The solvent plays a crucial role in the bromination reaction by influencing the solubility of reagents, the reaction rate, and the product selectivity. Common solvents include acetic acid, which can also act as a catalyst, and less reactive solvents like chloroform or carbon tetrachloride.[1] The use of a basic medium can help to scavenge the hydrogen bromide generated during the reaction, potentially reducing side reactions.[2] For instance, in the bromination of alkenes, the solvent can sometimes participate in the reaction, although in the case of CCl₄, it is often just an inert medium.[3]

Q4: What are the primary side reactions to be aware of during the synthesis?

A4: The main side reactions include:

  • Di-bromination: The two methoxy groups strongly activate the aromatic ring, making the mono-brominated product susceptible to a second bromination.

  • Oxidation: The starting material, 2,4-dimethoxybenzoic acid, can be susceptible to oxidation, especially under harsh reaction conditions, which may lead to colored impurities.[4]

  • Polymerization/Tar Formation: Strongly acidic conditions or elevated temperatures can lead to the formation of polymeric tars.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature or prolong the reaction time while monitoring for side product formation. - Ensure the purity and reactivity of the brominating agent.
Impure Product (presence of multiple spots on TLC) - Formation of di-brominated byproduct. - Presence of unreacted starting material.- Use a stoichiometric amount of the brominating agent. - Perform the reaction at a lower temperature to improve selectivity. - Purify the crude product by recrystallization or column chromatography.
Product is colored (yellow/brown) - Oxidation of the starting material or product. - Formation of tar-like substances.- Ensure all reagents and solvents are pure and free of oxidizing contaminants. - Maintain the recommended reaction temperature. - During workup, consider washing the organic extract with a solution of a mild reducing agent like sodium bisulfite to remove colored oxidation byproducts.[4]

Quantitative Data on Bromination of Methoxybenzoic Acid Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dimethoxybenzoic acidBu₄NBr₃Not specified231694[5]
3,4-dimethoxybenzoic acidBr₂Concentrated HClNot specifiedNot specified96.2[6][7]
m-anisic acidBr₂Acetic acid / WaterRefluxNot specified79[8]
2,5-dimethoxybenzaldehydeBr₂Acetic acidNot specifiedNot specifiedHigh[1]
2,5-dimethoxybenzaldehydeBr₂ChloroformNot specifiedNot specifiedHigh[1]
2,3-dimethoxybenzaldehydeNBSDMFRoom Temp4860[9]
o-vainillinBr₂Glacial Acetic AcidNot specified197[9]

Experimental Protocols

Protocol 1: Bromination of 2,4-dimethoxybenzoic acid using Tetrabutylammonium tribromide (Bu₄NBr₃)

This procedure is adapted from a general method for the bromodecarboxylation of electron-rich benzoic acids.[5]

  • Reaction Setup: In a reaction vial, combine 2,4-dimethoxybenzoic acid (1.0 eq) and Tetrabutylammonium tribromide (1.0 eq).

  • Reaction Conditions: Stir the mixture at 23 °C for 16 hours.

  • Work-up: After the reaction is complete, perform a suitable work-up procedure to isolate the crude product. This typically involves dilution with water and extraction with an organic solvent.

  • Purification: The crude product, 1-bromo-2,4-dimethoxybenzene (the decarboxylated product), can be purified by column chromatography. A yield of 94% was reported for this transformation.[5]

Note: This specific protocol leads to bromodecarboxylation, yielding 1-bromo-2,4-dimethoxybenzene, not this compound. However, it provides insight into the reactivity of the substrate. For the synthesis of the target molecule, direct bromination without decarboxylation is desired, which typically involves different reagents and conditions.

Protocol 2: Bromination of 3,4-dimethoxybenzoic acid using Bromine in Concentrated Hydrochloric Acid

This protocol is based on a patented method for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, a constitutional isomer of the target compound.[6][7] The principles can be adapted for the bromination of 2,4-dimethoxybenzoic acid.

  • Reaction Setup: Dissolve 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid.

  • Addition of Bromine: Slowly add molecular bromine (1.0-1.1 equivalents) to the solution while stirring.

  • Reaction Conditions: The reaction can be carried out at a controlled temperature, and the progress can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization. This method was reported to yield 96.2% of 2-bromo-4,5-dimethoxybenzoic acid.[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Starting Material (2,4-dimethoxybenzoic acid) and Brominating Agent start->reagents solvent Select and Prepare Appropriate Solvent reagents->solvent mix Combine Reagents in Solvent solvent->mix react Stir at Controlled Temperature mix->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Recrystallization/ Chromatography) extract->purify end Obtain Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

solvent_effects cluster_solvent Solvent Choice cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent polarity Polarity solvent->polarity protic Protic/Aprotic solvent->protic reactivity Reactivity solvent->reactivity rate Reaction Rate polarity->rate protic->rate side_reactions Side Reactions (e.g., with solvent) protic->side_reactions reactivity->side_reactions selectivity Selectivity (Mono- vs. Di-bromination) rate->selectivity yield Overall Yield & Purity rate->yield selectivity->yield side_reactions->yield

References

Validation & Comparative

A Comparative Guide to the Spectral Data of 5-Bromo-2,4-dimethoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of constitutional isomers are of paramount importance. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a drug substance. This guide provides a comparative analysis of the spectral data for 5-Bromo-2,4-dimethoxybenzoic acid and its closely related isomers, offering a valuable resource for unambiguous structural elucidation.

The isomers compared in this guide are:

  • This compound

  • 2-Bromo-4,5-dimethoxybenzoic acid

  • 3-Bromo-4,5-dimethoxybenzoic acid

  • 4-Bromo-3,5-dimethoxybenzoic acid

  • 6-Bromo-2,3-dimethoxybenzoic acid

The differentiation of these isomers is accomplished through a multi-technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The unique substitution pattern of the bromine atom and two methoxy groups on the benzoic acid core of each isomer results in distinct spectral fingerprints.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for each isomer. The distinct patterns in chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios provide the basis for their differentiation.

¹H Nuclear Magnetic Resonance (NMR) Data

Note: Predicted data is based on established increments for substituted benzene rings and may vary slightly from experimental values. Data for some isomers was not available in the searched resources.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound 7.9 (s, 1H), 6.6 (s, 1H) (Predicted)3.9 (s, 3H), 3.8 (s, 3H) (Predicted)~11-13 (br s)
2-Bromo-4,5-dimethoxybenzoic acid 7.3 (s, 1H), 7.2 (s, 1H) (Predicted)3.9 (s, 3H), 3.8 (s, 3H) (Predicted)~11-13 (br s)
3-Bromo-4,5-dimethoxybenzoic acid 7.7 (d, J=2 Hz, 1H), 7.5 (d, J=2 Hz, 1H) (Predicted)3.9 (s, 3H), 3.9 (s, 3H) (Predicted)~11-13 (br s)
4-Bromo-3,5-dimethoxybenzoic acid 7.2 (s, 2H) (Predicted)3.9 (s, 6H) (Predicted)~11-13 (br s)
6-Bromo-2,3-dimethoxybenzoic acid 7.4 (d, J=8 Hz, 1H), 6.9 (d, J=8 Hz, 1H) (Predicted)3.9 (s, 3H), 3.8 (s, 3H) (Predicted)~11-13 (br s)
¹³C Nuclear Magnetic Resonance (NMR) Data

Note: Predicted data is based on established increments for substituted benzene rings and may vary slightly from experimental values. Data for some isomers was not available in the searched resources.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)
This compound ~168~162, 160, 135, 112, 108, 98 (Predicted)~56, 57 (Predicted)
2-Bromo-4,5-dimethoxybenzoic acid ~168~155, 150, 125, 118, 115, 114 (Predicted)~56, 56 (Predicted)
3-Bromo-4,5-dimethoxybenzoic acid ~168~153, 152, 130, 128, 118, 115 (Predicted)~56, 56 (Predicted)
4-Bromo-3,5-dimethoxybenzoic acid ~168~158, 133, 128, 108 (Predicted)~57 (Predicted)
6-Bromo-2,3-dimethoxybenzoic acid ~168~152, 148, 128, 125, 124, 115 (Predicted)~61, 56 (Predicted)
Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1700~1250~600-700
2-Bromo-4,5-dimethoxybenzoic acid 2500-3300 (broad)~1695~1260~600-700
3-Bromo-4,5-dimethoxybenzoic acid 2500-3300 (broad)~1690~1255~650-750
4-Bromo-3,5-dimethoxybenzoic acid 2500-3300 (broad)~1705~1270~600-700
6-Bromo-2,3-dimethoxybenzoic acid 2500-3300 (broad)~1700~1250~600-700
Mass Spectrometry (MS) Data

All isomers are expected to have a molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of the presence of a single bromine atom.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₉H₉BrO₄261.07260/262 [M]⁺, 245/247 [M-CH₃]⁺, 217/219 [M-CH₃-CO]⁺, 188 [M-Br]⁺
2-Bromo-4,5-dimethoxybenzoic acid C₉H₉BrO₄261.07260/262 [M]⁺, 245/247 [M-CH₃]⁺, 188 [M-Br]⁺
3-Bromo-4,5-dimethoxybenzoic acid C₉H₉BrO₄261.07260/262 [M]⁺, 245/247 [M-CH₃]⁺, 217/219 [M-CH₃-CO]⁺
4-Bromo-3,5-dimethoxybenzoic acid C₉H₉BrO₄261.07260/262 [M]⁺, 245/247 [M-CH₃]⁺, 217/219 [M-CH₃-CO]⁺
6-Bromo-2,3-dimethoxybenzoic acid C₉H₉BrO₄261.07260/262 [M]⁺, 245/247 [M-CH₃]⁺, 217/219 [M-CH₃-CO]⁺

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition : Proton NMR spectra are typically acquired on a

Validating the Structure of 5-Bromo-2,4-dimethoxybenzoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data for 5-Bromo-2,4-dimethoxybenzoic acid against its parent compound, 2,4-dimethoxybenzoic acid, offering a clear methodology for structural validation.

The introduction of a bromine atom to the aromatic ring of 2,4-dimethoxybenzoic acid induces predictable changes in the electron density around the neighboring protons and carbon atoms. These changes are directly observable in the ¹H and ¹³C NMR spectra, providing a definitive fingerprint for the brominated structure. This guide outlines the expected spectral shifts and provides a standard protocol for acquiring high-quality NMR data for verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. In this compound, we expect to see distinct signals for the two aromatic protons and the two methoxy groups. The table below compares the predicted chemical shifts for this compound with the experimental data for the parent compound, 2,4-dimethoxybenzoic acid.

Proton 2,4-dimethoxybenzoic acid (Predicted) This compound (Predicted) Multiplicity Integration
H-3~6.5 ppm~6.6 ppmSinglet1H
H-5~6.4 ppm-Doublet-
H-6~7.8 ppm~8.1 ppmSinglet1H
2-OCH₃~3.9 ppm~3.9 ppmSinglet3H
4-OCH₃~3.8 ppm~3.9 ppmSinglet3H
COOH>10 ppm>10 ppmBroad Singlet1H

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.

The bromination at the C-5 position is expected to deshield the adjacent proton at C-6, causing a downfield shift in its resonance. Conversely, the proton at C-3 will experience a minor shift. The two methoxy groups are expected to remain in similar chemical environments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The introduction of the electron-withdrawing bromine atom will most significantly impact the chemical shift of the carbon to which it is attached (C-5) and will also influence the other carbons in the aromatic ring.

Carbon 2,4-dimethoxybenzoic acid (Predicted) This compound (Predicted)
C-1~118 ppm~119 ppm
C-2~162 ppm~163 ppm
C-3~98 ppm~99 ppm
C-4~165 ppm~165 ppm
C-5~105 ppm~100 ppm
C-6~134 ppm~137 ppm
COOH~168 ppm~167 ppm
2-OCH₃~56 ppm~57 ppm
4-OCH₃~56 ppm~56 ppm

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.

The most notable change is the significant upfield shift of the C-5 signal due to the direct attachment of the bromine atom. The other aromatic carbons will show smaller shifts depending on their proximity to the bromine.

Experimental Protocol for NMR Analysis

To validate the structure of a synthesized batch of this compound, the following experimental protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dried sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a standard NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and shim the instrument to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

3. ¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.
  • Typically, 16 to 64 scans are sufficient.
  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum and reference the TMS peak to 0 ppm.
  • Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
  • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
  • Apply a Fourier transform, phase the spectrum, and reference the TMS peak (or the solvent peak) to its known chemical shift.

5. Data Analysis:

  • Compare the acquired ¹H and ¹³C NMR spectra with the predicted data and the spectrum of the starting material (2,4-dimethoxybenzoic acid).
  • Analyze the chemical shifts, multiplicities, and integration values to confirm the presence of the bromine atom at the C-5 position and the overall structure.

Workflow for NMR-Based Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

NMR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation A Synthesize this compound B Purify the Product A->B C Prepare NMR Sample B->C D Acquire 1H & 13C NMR Spectra C->D E Process & Analyze Spectra D->E F Compare with Predicted & Reference Data E->F G Structure Confirmed? F->G H Structure Validated G->H Yes I Further Investigation Required G->I No

Caption: Workflow for the validation of this compound structure by NMR.

By following this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent experiments and research outcomes. The combination of predictive data and a standardized experimental approach provides a robust framework for chemical structure confirmation.

A Comparative Guide to 5-Bromo-2,4-dimethoxybenzoic Acid and Other Brominated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Bromo-2,4-dimethoxybenzoic acid with other brominated benzoic acid derivatives, focusing on their chemical synthesis, spectroscopic properties, and biological activities. The information is intended to assist researchers in selecting appropriate building blocks for drug discovery and medicinal chemistry applications.

Introduction: The Role of Brominated Benzoic Acids in Medicinal Chemistry

Brominated benzoic acid derivatives are a class of compounds that have garnered significant interest in the field of drug discovery. The introduction of a bromine atom onto the benzoic acid scaffold can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. Furthermore, the position of the bromine atom, along with other substituents on the aromatic ring, plays a crucial role in determining the compound's biological activity. These derivatives have been explored for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]

This compound is a polysubstituted benzoic acid with a unique substitution pattern that makes it an attractive scaffold for further chemical modification. This guide will compare its characteristics with other brominated benzoic acids to highlight its potential in various research and development endeavors.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The substitution pattern on the benzoic acid ring significantly influences the physicochemical and spectroscopic properties of the molecule. Below is a comparison of this compound with other representative brominated benzoic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Features (Predicted/Reported)
This compound C₉H₉BrO₄261.07Not widely reported¹H NMR: Signals for two aromatic protons, two methoxy groups, and a carboxylic acid proton. ¹³C NMR: Signals for aromatic carbons, methoxy carbons, and a carboxyl carbon. The bromine and methoxy groups will influence the chemical shifts.
2-Bromobenzoic acidC₇H₅BrO₂201.02147-150IR (cm⁻¹): ~1700 (C=O), 2500-3300 (O-H).[4]
3-Bromobenzoic acidC₇H₅BrO₂201.02155-158¹³C NMR: Characteristic shifts for the aromatic carbons influenced by the bromine at the meta position.
4-Bromobenzoic acidC₇H₅BrO₂201.02252-254Mass Spectrum: Molecular ion peak at m/z 200/202, characteristic of a single bromine atom.[4]
2,4-Dibromobenzoic acidC₇H₄Br₂O₂279.92178-181¹H NMR: Signals for three aromatic protons with splitting patterns indicative of their relative positions.
3,5-Dibromobenzoic acidC₇H₄Br₂O₂279.92208-211Symmetry: The molecule's symmetry will be reflected in a simpler NMR spectrum compared to its 2,4-isomer.

Synthesis of this compound and Related Derivatives

The synthesis of this compound typically involves the electrophilic bromination of 2,4-dimethoxybenzoic acid. The methoxy groups are activating and ortho-, para-directing, leading to bromination at the 5-position.

Experimental Protocol: Bromination of 2,4-Dimethoxybenzoic Acid

This protocol is adapted from general procedures for the bromination of activated aromatic rings.[4]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., Acetic Acid, Dichloromethane, or Acetonitrile)

  • Catalyst (optional, e.g., Iron(III) bromide)

Procedure:

  • Dissolve 2,4-dimethoxybenzoic acid (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) or a solution of Bromine (1.0 equivalent) in the same solvent to the reaction mixture at room temperature or with cooling, depending on the reactivity.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthesis of this compound 2,4-Dimethoxybenzoic_Acid 2,4-Dimethoxybenzoic Acid Reaction Electrophilic Aromatic Substitution 2,4-Dimethoxybenzoic_Acid->Reaction Brominating_Agent Brominating Agent (e.g., NBS or Br2) Brominating_Agent->Reaction 5-Bromo-2,4-dimethoxybenzoic_Acid This compound Reaction->5-Bromo-2,4-dimethoxybenzoic_Acid Purification Purification (Recrystallization/ Chromatography) 5-Bromo-2,4-dimethoxybenzoic_Acid->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Comparative Biological Activity

While direct comparative studies across a wide range of brominated benzoic acids are limited, the existing literature allows for an analysis of structure-activity relationships (SAR). The following table summarizes reported biological activities for various brominated benzoic acid derivatives. It is important to note that the experimental conditions (e.g., cell lines, bacterial strains) may vary between studies.

CompoundBiological ActivityTarget/AssayKey Performance MetricReference
5-Bromo-2,4-dihydroxybenzoic acid AntimicrobialStaphylococcus aureus, Escherichia coliMIC: 0.48 - 7.81 µg/mL
5-Bromo-2,4-dihydroxybenzoic acid AnticancerMDA-MB-231 (breast cancer)IC₅₀: 4.77 mM
Derivatives of 2/3-Bromobenzoic acid AnticancerVarious cancer cell linesPotent cytotoxic activity[5]
Derivatives of p-Aminobenzoic acid AntibacterialBacillus subtilisPromising antibacterial potential[6]
Benzoic Acid AntibacterialEscherichia coli O157MIC = 1 mg/mL[3]
2-Hydroxybenzoic Acid (Salicylic Acid) AntibacterialE. coli O157MIC = 1 mg/mL[3]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of a bromine atom on the benzoic acid ring is often associated with enhanced biological activity.[1] The position of the bromine is critical; for instance, bromo-substituents can increase lipophilicity, potentially improving cell membrane penetration.

  • Methoxy and Hydroxyl Groups: The presence and position of methoxy (-OCH₃) and hydroxyl (-OH) groups significantly influence the electronic and steric properties of the molecule, which in turn affects its binding to biological targets. Hydroxyl groups, in particular, can act as hydrogen bond donors and acceptors, which is often crucial for enzyme inhibition.[2][3]

  • Polysubstitution: In this compound, the combination of a bromine atom with two methoxy groups creates a unique electronic and steric environment. This polysubstitution pattern can lead to higher specificity for certain biological targets compared to simpler brominated benzoic acids.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways targeted by this compound are not yet fully elucidated, the general mechanisms of action for benzoic acid derivatives often involve:

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the substituted benzene ring can facilitate the disruption of the lipid bilayer of bacterial cell membranes, leading to cell death.[5]

  • Enzyme Inhibition: The carboxylic acid moiety and other functional groups can interact with the active sites of enzymes, inhibiting their function. For example, some benzoic acid derivatives have been shown to inhibit enzymes involved in inflammatory pathways or microbial metabolism.

  • Induction of Apoptosis in Cancer Cells: Many anticancer agents bearing the benzoic acid scaffold exert their effects by inducing programmed cell death (apoptosis) through various signaling cascades.[5]

G cluster_pathway Potential Mechanisms of Action for Brominated Benzoic Acids cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity BBA Brominated Benzoic Acid Derivative Membrane Disruption of Cell Membrane BBA->Membrane Lipophilicity Enzyme_Inhibition_Microbe Inhibition of Essential Enzymes BBA->Enzyme_Inhibition_Microbe Binding to active site Apoptosis Induction of Apoptosis BBA->Apoptosis Interaction with pro-apoptotic proteins Signaling_Inhibition Inhibition of Proliferation Signaling BBA->Signaling_Inhibition Kinase inhibition, etc.

Caption: Potential mechanisms of action for brominated benzoic acids.

Conclusion

This compound presents a promising scaffold for medicinal chemistry due to its unique substitution pattern. While direct comparative data with other brominated benzoic acids is still emerging, analysis of structurally related compounds suggests its potential as a precursor for novel antimicrobial and anticancer agents. The presence of both a bromine atom and two methoxy groups offers multiple points for chemical modification and the potential for high target specificity. Further research is warranted to fully explore the biological activities and therapeutic potential of this and other polysubstituted brominated benzoic acid derivatives.

References

A Comparative Guide to the Biological Activities of Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various methoxybenzoic acid derivatives, supported by experimental data. The following sections detail their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, offering insights into their therapeutic potential.

Antimicrobial Activity

Methoxybenzoic acid derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of a series of substituted N-benzylamide analogs of 4-methoxybenzoic acid has been investigated to understand how structural modifications influence their efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values against various fungal and bacterial strains.[1]

Compound IDR-grouplogP (calculated)MW ( g/mol )HBAHBDMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. tumefaciensMIC (µg/mL) vs. Alternaria sp.MIC (µg/mL) vs. Rhizopus sp.
1 -H3.1227.2621>100>100>100>100
2 -OH (at C12 of undec-10-enamide)4.9319.443245457070
3 C17H33 (oleamide)8.4415.66219090>100>100

Note: The biological activity data is sourced from a study on N-(4-methoxybenzyl)alkenamides. The molecular descriptors are calculated for illustrative purposes to demonstrate a potential QSAR relationship.[1]

Additionally, a study on hybrid molecules of amoxicillin and benzoic acid derivatives revealed that amoxicillin-p-methoxybenzoic acid (6b) had the best in vivo antibacterial activity with an ED50 of 13.2496 μg/ml.[2] In another study, phenolic acids with methoxyl substitutes were found to limit biofilm formation by E. coli to a greater extent than hydroxyl derivatives.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.[1][4]

  • Preparation of Microbial Cultures : Bacterial or fungal strains are grown on appropriate agar plates. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[1]

  • Serial Dilution : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a broth medium in a 96-well microtiter plate to obtain a range of concentrations.[1]

  • Inoculation : Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation : The plates are incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture Growth B Standardize Concentration (e.g., 10^5 CFU/mL) A->B C Serial Dilution of Test Compounds B->C Standardized Inoculum D Inoculation of Microtiter Plate C->D E Incubation D->E F Visual Inspection for Growth E->F Incubated Plate G Determine MIC F->G

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Certain methoxybenzoic acid derivatives have been identified as potential anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).[5] Elevated HDAC activity is known to promote cancer cell growth.[5]

Comparative Analysis of Anticancer Activity

A study investigating naturally occurring benzoic acid derivatives found that 3,4-dihydroxybenzoic acid (DHBA) was a more effective HDAC inhibitor than dimethoxy benzoic acid (DMBA), leading to cancer cell growth inhibition.[5] While not a methoxy derivative itself, this comparison highlights the importance of the substitution pattern on the benzoic acid ring. The study demonstrated that treating HCT-116 and HCT-15 colon cancer cell lines with DHBA reduced HDAC activity by 70% and 68%, respectively, and retarded cell growth by 50% to 60%.[5]

Another area of interest is the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in many potent anticancer agents that inhibit tubulin polymerization.[6]

Experimental Protocol: Cancer Cell Growth Inhibition Assay

The anticancer activity of benzoic acid derivatives can be measured by assessing tumor cell proliferation.[5][7]

  • Cell Seeding : Cancer cell lines (e.g., HCT-116, HCT-15, HeLa, SiHa) are seeded in a 96-well plate at a density of 0.5 × 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.[5]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds.

  • Incubation : The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period.

  • Proliferation Assessment : Cell proliferation is assessed by monitoring mitochondrial dehydrogenase activity using a tetrazolium salt cleavage assay (e.g., WST-1).[7] The absorbance is measured to determine the percentage of cell growth inhibition.

HDAC_Inhibition_Pathway cluster_cancer Cancer Cell cluster_treatment Treatment cluster_effect Effect HDAC HDAC (High Activity) Growth Cell Growth & Proliferation HDAC->Growth Promotes DHBA DHBA (e.g., 3,4-dihydroxybenzoic acid) Inhibition HDAC Inhibition DHBA->Inhibition Inhibits Inhibition->HDAC Apoptosis ROS Induction & Caspase-3 Mediated Apoptosis Inhibition->Apoptosis Arrest G2/M Phase Arrest Inhibition->Arrest Growth_Inhibition Cancer Cell Growth Inhibition Apoptosis->Growth_Inhibition Arrest->Growth_Inhibition

Proposed Mechanism of DHBA-induced Cancer Cell Growth Inhibition.

Antioxidant Activity

The antioxidant properties of methoxybenzoic acid derivatives are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[8] The number and position of hydroxyl and methoxy groups on the benzene ring significantly influence this activity.[9][10]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[8]

AntioxidantDPPH IC50 (µM)
2,3-Dihydroxybenzoic Acid Data not specified, but noted as potent[8]
BHT (Butylated hydroxytoluene) ~227 µM (calculated)
BHA (Butylated hydroxyanisole) ~255 µM (calculated)
TBHQ (tert-Butylhydroquinone) ~30 µM (calculated)

Note: The IC50 values for synthetic antioxidants are sourced from various studies and may not be directly comparable due to differing experimental conditions.[8]

Studies have shown that the presence of a methoxy group can modulate antioxidant activity.[8] For instance, cinnamic acid derivatives have been found to be more efficient antioxidants than their benzoic acid counterparts.[11] Furthermore, the antioxidant activity generally increases with the number of hydroxyl and methoxy groups.[12]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[10]

  • Sample Preparation : The test compounds are prepared at various concentrations.

  • Reaction : The test compound solutions are mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity

Methoxybenzoic acid derivatives have also been investigated for their anti-inflammatory properties. For instance, 2-methoxybenzoic acid is known to act as a non-steroidal anti-inflammatory drug (NSAID).[13] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[14]

Comparative Analysis of Anti-inflammatory Activity

A study on N-substituted 2-hydroxymethylbenzamide derivatives evaluated their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema was measured as an indicator of efficacy.[14]

Compound IDR Group% Inhibition of Edema
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
Indomethacin (Standard) 56.3

The data suggests that the nature of the N-substituent and the length of the linker chain significantly influence the anti-inflammatory activity.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay
  • Animal Model : Rats are used as the experimental model.

  • Compound Administration : The test compound or a vehicle (control) is administered to the rats, typically orally.

  • Induction of Inflammation : After a set period, a phlogistic agent like carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.[14]

  • Measurement of Edema : The volume of the paw is measured at different time points before and after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[14]

COX_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Methoxybenzoic Acid Derivatives) NSAIDs->COX_Enzymes Inhibit

Proposed Mechanism of Action via the Cyclooxygenase Pathway.

References

A Comparative Analysis of Synthesis Routes for 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 5-Bromo-2,4-dimethoxybenzoic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of potential synthetic routes to this compound, offering detailed experimental protocols and supporting data to aid in methodological selection.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Direct Bromination with Br₂/AcOHRoute 2: Bromination with NBSContrasting Reaction: Decarboxylative Bromination
Starting Material 2,4-dimethoxybenzoic acid2,4-dimethoxybenzoic acid2,4-dimethoxybenzoic acid
Brominating Agent Bromine in Acetic AcidN-Bromosuccinimide (NBS)Tetrabutylammonium tribromide (Bu₄NBr₃)
Key Reaction Conditions Acetic acid, Zinc dust/Iodine catalyst, heatAcetonitrile, room temperatureAcetonitrile, 23°C
Reported/Expected Yield High (Estimated >80%)High (Estimated >90%)94% (of 1-Bromo-2,4-dimethoxybenzene)[1]
Key Advantages Cost-effective reagents, straightforward procedure.Mild reaction conditions, high regioselectivity.High yield for the decarboxylated product.
Key Disadvantages Use of corrosive bromine and acid, potential for side products.Higher cost of NBS compared to bromine.Does not yield the desired carboxylic acid.
Product Selectivity Good for the desired benzoic acid.Excellent for the desired benzoic acid.Exclusive to the decarboxylated product.

Logical Flow of Synthesis Route Analysis

The selection of a synthesis route is a critical decision in chemical research and development, governed by factors such as yield, purity, cost, and scalability. The following diagram illustrates the logical workflow for evaluating and comparing the synthesis routes for this compound.

logical_flow start Define Target Molecule: This compound lit_review Literature Review of Synthesis Methods start->lit_review route_id Identify Potential Synthesis Routes lit_review->route_id route1 Route 1: Direct Bromination (Br₂/AcOH) route_id->route1 route2 Route 2: Bromination with NBS route_id->route2 contrast_route Contrasting Reaction: Decarboxylative Bromination route_id->contrast_route exp_protocol Define Experimental Protocols route1->exp_protocol route2->exp_protocol contrast_route->exp_protocol data_analysis Analyze Quantitative Data (Yield, Purity, etc.) exp_protocol->data_analysis comparison Comparative Analysis of Routes data_analysis->comparison conclusion Select Optimal Synthesis Route comparison->conclusion

Caption: Workflow for the comparative analysis of synthesis routes.

Synthetic Pathways

The following diagram illustrates the two proposed successful pathways to this compound and the contrasting decarboxylative bromination reaction.

synthesis_pathways cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: NBS Bromination cluster_contrast Contrasting Reaction start1 2,4-Dimethoxybenzoic Acid reagent1 Br₂ / Acetic Acid Zn/I₂ catalyst start1->reagent1 product1 This compound reagent1->product1 High Yield start2 2,4-Dimethoxybenzoic Acid reagent2 N-Bromosuccinimide (NBS) Acetonitrile start2->reagent2 product2 This compound reagent2->product2 High Yield, Mild Conditions start3 2,4-Dimethoxybenzoic Acid reagent3 Bu₄NBr₃ Acetonitrile start3->reagent3 product3 1-Bromo-2,4-dimethoxybenzene (Decarboxylation) reagent3->product3 94% Yield

Caption: Proposed synthesis pathways for this compound.

Experimental Protocols

Route 1: Direct Bromination with Bromine in Acetic Acid (Proposed)

This protocol is adapted from a general method for the bromination of aromatic compounds.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 2,4-dimethoxybenzoic acid (1.0 eq). Add a catalytic amount of zinc dust (e.g., 0.05 eq) and iodine (e.g., 0.05 eq).

  • Solvent Addition: Add glacial acetic acid to dissolve the starting material.

  • Bromination: To the stirred mixture, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise from the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture on a steam bath with continuous stirring for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash thoroughly with water, and then with a solution of sodium thiosulfate to remove excess bromine.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Route 2: Bromination with N-Bromosuccinimide (NBS) (Proposed)

This protocol is based on the mild and regioselective bromination of methoxybenzenes using NBS.[3]

  • Reaction Setup: To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq) in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Contrasting Reaction: Decarboxylative Bromination with Bu₄NBr₃

This protocol describes a reaction that, while high-yielding, produces an alternative product.[1]

  • Reaction Setup: In a reaction vessel, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in acetonitrile.

  • Reagent Addition: Add tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 eq) to the solution.

  • Reaction: Stir the mixture at 23°C for 16 hours.

  • Work-up and Product: The reaction mixture is worked up to yield 1-Bromo-2,4-dimethoxybenzene, the product of decarboxylative bromination, in high yield.[1]

Conclusion

The synthesis of this compound can likely be achieved with high yield and selectivity through two primary routes: direct bromination with bromine in acetic acid or bromination with N-bromosuccinimide. The choice between these methods will depend on the specific requirements of the researcher, balancing factors such as reagent cost, handling precautions, and desired reaction conditions. The direct bromination with bromine is a more traditional and cost-effective approach, while the use of NBS offers milder conditions and potentially higher selectivity. It is crucial to avoid conditions that favor decarboxylative bromination, as exemplified by the reaction with tetrabutylammonium tribromide, which provides a different, albeit related, chemical entity. The provided protocols, though some are proposed based on analogous reactions, offer a solid starting point for the successful synthesis of the target compound.

References

A Spectroscopic Comparison of 5-Bromo-2,4-dimethoxybenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the pharmaceutical intermediate, 5-Bromo-2,4-dimethoxybenzoic acid, with its common starting material, 2,4-dimethoxybenzoic acid, and a typical brominating agent, N-Bromosuccinimide (NBS). The following sections present a detailed analysis of their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols. This information is crucial for reaction monitoring, quality control, and structural verification in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, 2,4-dimethoxybenzoic acid, and N-Bromosuccinimide.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~10.5 - 11.5br s1H-COOH
7.98s1HAr-H
6.68s1HAr-H
3.95s3H-OCH₃
3.90s3H-OCH₃
2,4-dimethoxybenzoic acid ~10.5br s1H-COOH
7.85d1HAr-H
6.55dd1HAr-H
6.45d1HAr-H
3.90s3H-OCH₃
3.85s3H-OCH₃
N-Bromosuccinimide (NBS) 2.85s4H-CH₂CH₂-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~165.0C=O (acid)
~162.1C-O
~158.9C-O
~135.5Ar-C
~111.7Ar-C
~103.8C-Br
~96.5Ar-C
~56.8-OCH₃
~56.4-OCH₃
2,4-dimethoxybenzoic acid [1]165.5C=O (acid)
163.8C-O
159.9C-O
133.5Ar-C
118.5Ar-C
105.5Ar-C
98.6Ar-C
56.1-OCH₃
55.6-OCH₃
N-Bromosuccinimide (NBS) 176.7C=O
28.3-CH₂CH₂-

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound 2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1280, ~1030C-O stretch (ether and acid)
~600-700C-Br stretch
2,4-dimethoxybenzoic acid [1]2500-3300 (broad)O-H stretch (carboxylic acid)
1680-1710C=O stretch (carboxylic acid)
~1610, ~1500C=C stretch (aromatic)
~1270, ~1020C-O stretch (ether and acid)
N-Bromosuccinimide (NBS) [2]~1770, ~1700C=O stretch (imide, symmetric and asymmetric)
~1140C-N stretch

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₉H₉BrO₄260.07 / 262.07260/262 (M+), 245/247 ([M-CH₃]⁺), 217/219 ([M-CO₂H]⁺), 182
2,4-dimethoxybenzoic acid [1]C₉H₁₀O₄182.17182 (M+), 167 ([M-CH₃]⁺), 139 ([M-CO₂H]⁺)[1]
N-Bromosuccinimide (NBS) [3]C₄H₄BrNO₂177.98 / 179.98177/179 (M+), 98 ([M-Br]⁺), 79/81 (Br⁺)

Synthetic Pathway and Analysis Workflow

The synthesis of this compound typically involves the electrophilic bromination of 2,4-dimethoxybenzoic acid using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable catalyst.

Synthesis 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid Product This compound 2,4-Dimethoxybenzoic Acid->Product NBS N-Bromosuccinimide (NBS) NBS->Product Catalyst Catalyst Catalyst->Product

Caption: Synthetic route to this compound.

The spectroscopic analysis of the starting materials and the final product is essential to confirm the success of the synthesis and the purity of the isolated compound.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Starting Material Starting Material Reaction Bromination Starting Material->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction Crude Product Crude Product Reaction->Crude Product NMR NMR (¹H, ¹³C) Crude Product->NMR IR FTIR Crude Product->IR MS Mass Spec. Crude Product->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment

Caption: General workflow for synthesis and spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to obtain singlets for all carbon atoms.

  • Data Processing : The raw data (Free Induction Decay - FID) was processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : The solid sample was finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle (approximately 1-2 mg of sample to 100-200 mg of KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded for background correction.

  • Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample was prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition : Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample solution was introduced into the ion source, where it was vaporized and ionized by a beam of high-energy electrons. The resulting ions were then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Data Processing : The detector signal was processed to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern provides valuable information about the structure of the molecule.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of common analytical and purification techniques for assessing the purity of synthesized 5-Bromo-2,4-dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of appropriate methods for purity determination and enhancement.

Introduction to Purity Assessment

The presence of impurities in a synthesized compound can significantly impact its chemical and pharmacological properties, leading to misleading experimental results and potential safety concerns. Therefore, rigorous purity assessment is paramount. A multifaceted approach, combining chromatographic and spectroscopic techniques, is often necessary for a comprehensive evaluation of a compound's purity.

Comparative Analysis of Purification Methods

The initial purity of synthesized this compound can vary depending on the synthetic route and reaction conditions. Two common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Table 1: Comparison of Purity Enhancement by Different Purification Methods

Purification MethodInitial Purity (Crude)Purity after RecrystallizationPurity after Column ChromatographyTypical Yield
HPLC Area % 92.5%98.8%>99.5%Recrystallization: 70-85%Column Chromatography: 50-70%

The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Analytical Techniques for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for separating and quantifying the components of a mixture. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a precise purity value can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the molecule and can be used to identify and quantify impurities. By integrating the signals corresponding to the main compound and any impurities, their relative amounts can be determined.

Table 2: Illustrative ¹H NMR Data for this compound Before and After Purification

SampleChemical Shift (δ) of Main Compound ProtonsIntegration of Main Compound ProtonsChemical Shift (δ) of a Potential Impurity*Integration of Impurity Proton
Crude Product 7.85 (s, 1H), 6.60 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)1.00, 1.00, 3.00, 3.007.70 (s)0.08
After Recrystallization 7.85 (s, 1H), 6.60 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)1.00, 1.00, 3.00, 3.007.70 (s)0.01
After Column Chromatography 7.85 (s, 1H), 6.60 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)1.00, 1.00, 3.00, 3.00Not Detected-

Potential impurity could be a regioisomer or a di-brominated species, with a singlet in the aromatic region.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment.

HPLC Analysis Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is commonly used. A gradient elution may be necessary to separate all impurities. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of a hot solvent. A mixture of ethanol and water is often a suitable solvent system.

  • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the desired compound. A small amount of acetic or formic acid (e.g., 0.5-1%) is often added to the eluent to improve the peak shape of the carboxylic acid and prevent tailing.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial, least polar eluent.

  • Sample Loading: The crude sample is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizing the Workflow and a Potential Application

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR Column Chromatography->HPLC Column Chromatography->NMR Final Pure Product Final Pure Product HPLC->Final Pure Product NMR->Final Pure Product

Purity Assessment Workflow for this compound.
Hypothetical Signaling Pathway Application

This compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Inhibitor Inhibitor Inhibitor->Kinase_B Inhibits

Hypothetical signaling pathway with a potential inhibitor.

By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently assess and improve the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.

A Comparative Guide to the Structure-Activity Relationships of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids represent a versatile class of compounds with a broad spectrum of biological activities. The nature, position, and number of substituents on the benzene ring profoundly influence their pharmacological effects. This guide provides an objective comparison of the structure-activity relationships (SAR) of substituted benzoic acids across antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, supported by experimental data and detailed protocols.

Antimicrobial Activity

The antimicrobial efficacy of substituted benzoic acids is significantly dictated by the physicochemical properties conferred by different substituents. Generally, lipophilicity, electronic effects, and steric factors play crucial roles in determining the minimum inhibitory concentration (MIC) against various pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the MIC values of representative substituted benzoic acids against a panel of bacteria and fungi.

CompoundSubstituent(s)E. coli MIC (mg/mL)[1]S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)[2]
Benzoic AcidH1--
2-Hydroxybenzoic Acid2-OH1--
4-Hydroxybenzoic Acid4-OH2--
3,4-Dihydroxybenzoic Acid3,4-diOH2--
3,4,5-Trihydroxybenzoic Acid3,4,5-triOH4--
2-Methoxybenzoic Acid2-OCH₃2--
4-Methoxybenzoic Acid4-OCH₃2--
Methyl Caffeate---128
Methyl 2-Nitrocinnamate---128
Methyl biphenyl-2-carboxylate--256128

Structure-Activity Relationship Summary:

  • Hydroxyl Substitution: The position of the hydroxyl group influences activity. For instance, 2-hydroxybenzoic acid retains the same MIC against E. coli as benzoic acid, while the 4-hydroxy and dihydroxy derivatives are less active.[1] Increasing the number of hydroxyl groups, as in 3,4,5-trihydroxybenzoic acid, can further decrease activity against E. coli.[1]

  • Methoxy Substitution: Methoxy groups at the 2- or 4-position result in a moderate decrease in activity against E. coli compared to the parent benzoic acid.[1]

  • Lipophilicity: Increased lipophilicity can enhance antimicrobial activity by facilitating passage through the microbial cell membrane. However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility. The partition coefficient (log P) is a key parameter in predicting antimicrobial potential.[1]

  • Other Substituents: The presence of electron-withdrawing groups, such as a nitro group, can enhance antifungal activity, as seen with methyl 2-nitrocinnamate.[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted benzoic acid derivatives

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in the appropriate broth to a defined cell density (e.g., 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: The substituted benzoic acid derivatives are serially diluted (typically two-fold) in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway: Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives involves the disruption of the microbial cell membrane and inhibition of essential cellular processes.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm Lipophilic\nCompound Lipophilic Compound Membrane\nPermeabilization Membrane Permeabilization Lipophilic\nCompound->Membrane\nPermeabilization Disruption of\nProton Motive Force Disruption of Proton Motive Force Membrane\nPermeabilization->Disruption of\nProton Motive Force Inhibition of\nNutrient Uptake Inhibition of Nutrient Uptake Disruption of\nProton Motive Force->Inhibition of\nNutrient Uptake Inhibition of\nEnzymes Inhibition of Enzymes Cell\nDeath Cell Death Inhibition of\nEnzymes->Cell\nDeath Inhibition of\nNutrient Uptake->Cell\nDeath Substituted\nBenzoic Acid Substituted Benzoic Acid Substituted\nBenzoic Acid->Lipophilic\nCompound Membrane\nPermabilization Membrane Permabilization Membrane\nPermabilization->Inhibition of\nEnzymes

Caption: Antimicrobial mechanism of substituted benzoic acids.

Anti-inflammatory Activity

Many substituted benzoic acids, particularly salicylates, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

The table below presents the half-maximal inhibitory concentrations (IC₅₀) for COX-1 and COX-2 enzymes and in vivo anti-inflammatory activity.

CompoundSubstituent(s)COX-1 IC₅₀ (µM)[3]COX-2 IC₅₀ (µM)[3][4]In vivo Edema Inhibition (%)
Aspirin2-Acetoxy~150~300-
Diflunisal2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid~50~100-
Mesalamine5-Amino-2-hydroxy---
FM4--0.74-
FM10--0.69-
FM12--0.18-

Structure-Activity Relationship Summary:

  • Salicylates: Acetylation of the hydroxyl group (aspirin) is crucial for the irreversible inhibition of COX enzymes. Diflunisal, a derivative of salicylic acid, is a competitive and reversible inhibitor.[3]

  • Positional Isomers: The relative position of substituents can significantly impact COX-2 selectivity.

  • Other Derivatives: More complex substitutions, as seen in compounds FM4, FM10, and FM12, can lead to potent and selective COX-2 inhibition.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Substituted benzoic acid derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Dosing: Animals are orally or intraperitoneally administered with the test compound, vehicle, or positive control.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given into the right hind paw of the animals.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Signaling Pathway: COX Inhibition

Substituted benzoic acids, particularly salicylates, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

cox_inhibition_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Substituted\nBenzoic Acids Substituted Benzoic Acids Substituted\nBenzoic Acids->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by substituted benzoic acids.

Anticancer Activity

Certain substituted benzoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table shows the IC₅₀ values of several benzoic acid derivatives against different human cancer cell lines.

CompoundSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid-Human cervical cancer17.84[5]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivative-MCF-715.6 - 18.7[5]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 9-HCT-1165.85[5]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 18-HCT-1164.53[5]
3-m-bromoacetylamino benzoic acid ethyl ester-Human leukemia/lymphoma< 0.2 µg/mL[6]
Benzoic AcidHMG63 (Bone)85.54 µg/mL (48h)[7]
Benzoic AcidHCRM612 (Lung)120.5 µg/mL (48h)[7]
Benzoic AcidHA673 (Bone)125.9 µg/mL (48h)[7]
Benzoic AcidHPhoenix (Normal)410.54 µg/mL (48h)[7]

Structure-Activity Relationship Summary:

  • Complex Heterocyclic Substituents: The incorporation of heterocyclic moieties, such as triazole and benzimidazole, can significantly enhance anticancer activity.[5]

  • Halogenation: The presence of a bromine atom, as in 3-m-bromoacetylamino benzoic acid ethyl ester, leads to potent cancericidal effects.[6]

  • HDAC Inhibition: Dihydroxybenzoic acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, leading to cancer cell growth inhibition.[8][9]

  • Apoptosis Induction: Many active compounds exert their effects by inducing apoptosis, often through the activation of caspases.[6][10]

  • Cell Cycle Arrest: Some derivatives can induce cell cycle arrest, for example, at the G2/M phase.[8][10]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Substituted benzoic acid derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the substituted benzoic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: Anticancer Mechanisms

Substituted benzoic acids can induce cancer cell death through multiple pathways, including the inhibition of HDACs, leading to cell cycle arrest and apoptosis.

anticancer_pathway Substituted\nBenzoic Acid\n(e.g., DHBA) Substituted Benzoic Acid (e.g., DHBA) HDAC HDAC Substituted\nBenzoic Acid\n(e.g., DHBA)->HDAC Inhibition Histone\nAcetylation Histone Acetylation HDAC->Histone\nAcetylation Deacetylation Gene\nExpression\n(Tumor Suppressors) Gene Expression (Tumor Suppressors) Histone\nAcetylation->Gene\nExpression\n(Tumor Suppressors) Cell Cycle\nArrest (G2/M) Cell Cycle Arrest (G2/M) Gene\nExpression\n(Tumor Suppressors)->Cell Cycle\nArrest (G2/M) Apoptosis Apoptosis Gene\nExpression\n(Tumor Suppressors)->Apoptosis Cancer Cell\nDeath Cancer Cell Death Cell Cycle\nArrest (G2/M)->Cancer Cell\nDeath Caspase-3\nActivation Caspase-3 Activation Apoptosis->Caspase-3\nActivation Caspase-3\nActivation->Cancer Cell\nDeath

Caption: HDAC inhibition pathway by substituted benzoic acids.

Antioxidant Activity

The antioxidant capacity of substituted benzoic acids is primarily attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals.

Quantitative Data: Antioxidant Activity

The IC₅₀ values from DPPH and ABTS radical scavenging assays are presented below.

CompoundSubstituent(s)DPPH IC₅₀ (µM)[11][12]ABTS IC₅₀ (µM)[11][12]
3,5-Dihydroxybenzoic Acid3,5-diOH> Gentisic acid> Gentisic acid
Gentisic Acid2,5-diOH> 3,4-Dihydroxybenzoic acid> 3,4-Dihydroxybenzoic acid
3,4-Dihydroxybenzoic Acid3,4-diOH> Gallic acid> Gallic acid
Gallic Acid3,4,5-triOH> Syringic acid> Syringic acid
Syringic Acid4-OH, 3,5-diOCH₃> Vanillic acid> Vanillic acid
Vanillic Acid4-OH, 3-OCH₃--
Benzoic AcidHLow activityLow activity

Structure-Activity Relationship Summary:

  • Number and Position of Hydroxyl Groups: The antioxidant activity increases with the number of hydroxyl groups. The position of these groups is also critical, with ortho- and para-dihydroxylated derivatives generally showing strong activity.[11][12]

  • Methoxy Groups: The presence of methoxy groups can also contribute to antioxidant activity, but generally to a lesser extent than hydroxyl groups.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Substituted benzoic acid derivatives

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Logical Relationship: Antioxidant Mechanism

The antioxidant mechanism of phenolic benzoic acids involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

antioxidant_mechanism Phenolic\nBenzoic Acid\n(Ar-OH) Phenolic Benzoic Acid (Ar-OH) Hydrogen Atom\nDonation Hydrogen Atom Donation Phenolic\nBenzoic Acid\n(Ar-OH)->Hydrogen Atom\nDonation Free Radical\n(R•) Free Radical (R•) Free Radical\n(R•)->Hydrogen Atom\nDonation Stable Phenoxyl\nRadical (Ar-O•) Stable Phenoxyl Radical (Ar-O•) Hydrogen Atom\nDonation->Stable Phenoxyl\nRadical (Ar-O•) Neutralized\nMolecule (RH) Neutralized Molecule (RH) Hydrogen Atom\nDonation->Neutralized\nMolecule (RH)

Caption: Free radical scavenging by phenolic benzoic acids.

References

Comparative Guide to 5-Bromo-2,4-dimethoxybenzoic Acid and Its Alternatives for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data and potential synthetic utility of 5-Bromo-2,4-dimethoxybenzoic acid against structurally similar alternatives. The information presented herein is intended to assist researchers in selecting the most suitable building block for their specific synthetic chemistry needs, particularly in the context of cross-coupling reactions and the development of novel molecular entities.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound and Its Alternatives

PropertyThis compound2-Bromo-4,5-dimethoxybenzoic Acid5-Bromo-2,4-dihydroxybenzoic Acid2,4-Dimethoxybenzoic Acid
CAS Number 32246-20-16286-46-07355-22-891-52-1
Molecular Formula C₉H₉BrO₄C₉H₉BrO₄C₇H₅BrO₄C₉H₁₀O₄
Molecular Weight ( g/mol ) 261.07261.07233.02182.17
Melting Point (°C) 198-202188-190209-210107-109
Appearance SolidWhite SolidWhite Crystalline SolidWhite to cream powder

Table 2: Representative Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Features
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.8-8.0 (s, 1H, Ar-H), ~6.5-6.7 (s, 1H, Ar-H), ~3.9-4.1 (s, 3H, -OCH₃), ~3.8-4.0 (s, 3H, -OCH₃), ~10-12 (br s, 1H, -COOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~165-170 (C=O), ~160-165 (C-O), ~155-160 (C-O), ~130-135 (C-Br), ~110-115 (Ar-C), ~100-105 (Ar-C), ~95-100 (Ar-C), ~55-60 (-OCH₃), ~55-60 (-OCH₃)
FT-IR (KBr, cm⁻¹) ~2500-3300 (br, O-H stretch of COOH), ~1680-1710 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~600-700 (C-Br stretch)
Mass Spectrometry (EI, m/z) [M]⁺ at 260/262 (bromine isotopes), fragments corresponding to loss of -OH, -COOH, -OCH₃, and Br.

Comparative Performance in Synthetic Applications

Substituted bromobenzoic acids are valuable intermediates in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form C-C bonds. The reactivity of these compounds is influenced by the electronic and steric effects of the substituents on the aromatic ring.

While direct comparative studies for this compound are scarce, we can infer its reactivity relative to its isomers based on established chemical principles. The electron-donating nature of the two methoxy groups in this compound would likely increase the electron density of the aromatic ring, potentially facilitating the oxidative addition step in a Suzuki-Miyaura coupling compared to a non-methoxylated bromobenzoic acid.

Table 3: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundKey Structural FeaturesPredicted ReactivityRationale
This compound Two electron-donating methoxy groups ortho and para to the bromine.HighThe electron-donating methoxy groups can enhance the rate of oxidative addition of the palladium catalyst. Steric hindrance around the bromine is minimal.
2-Bromo-4,5-dimethoxybenzoic Acid Methoxy groups are meta and para to the bromine.Moderate to HighSimilar electronic activation to the 5-bromo isomer, though the steric environment around the bromine is slightly different.
5-Bromo-2,4-dihydroxybenzoic Acid Two electron-donating hydroxyl groups.ModerateThe acidic protons of the hydroxyl groups may interfere with the basic conditions of the Suzuki-Miyaura coupling, potentially requiring protection steps.
2,4-Dimethoxybenzoic Acid Lacks a bromine atom.Not applicable for Suzuki CouplingThis compound would not participate as the aryl halide partner in a Suzuki coupling.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a spectral width of approximately -2 to 12 ppm.

    • Use a relaxation delay of 1-5 seconds and an acquisition time of 2-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 0 to 220 ppm.

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Sample (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Synthetic Utility

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Product Analysis Aryl_Bromide 5-Bromo-2,4-dimethoxybenzoic Acid (1.0 eq) Reaction_Vessel Reaction Vessel (Inert Atmosphere) Aryl_Bromide->Reaction_Vessel Boronic_Acid Arylboronic Acid (1.2 eq) Boronic_Acid->Reaction_Vessel Base Base (e.g., K₂CO₃) (2.0 eq) Base->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Suzuki-Miyaura Cross-Coupling Workflow

This guide provides a foundational comparison of this compound with its alternatives. The selection of a building block for a specific synthetic target will ultimately depend on a variety of factors including reactivity, cost, availability, and the specific reaction conditions to be employed. Researchers are encouraged to consult the primary literature for more detailed and specific applications of these compounds.

Safety Operating Guide

Proper Disposal of 5-Bromo-2,4-dimethoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, researchers, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 5-Bromo-2,4-dimethoxybenzoic acid, ensuring the safety of personnel and the protection of the environment.

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to mitigate any potential risks.[1] Some safety data sheets indicate that similar compounds may cause skin, eye, and respiratory irritation.[2][3][4][5][6] Therefore, adherence to proper personal protective equipment (PPE) protocols and disposal methods is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place.

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid the inhalation of dust.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection In case of insufficient ventilation, wear a suitable respirator. Avoid breathing dust.[2][3][4][5][6]
  • First Aid Measures: In case of accidental exposure, follow these immediate first-aid steps:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2][3]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3]

    • Inhalation: Move the person to fresh air.[1][2][3]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to contain the solid waste and transfer it to a licensed waste disposal facility. Do not release this chemical into the environment.[1][2][3]

  • Containment of Spills:

    • For small spills, carefully sweep up the solid material.[1][2][3]

    • Avoid generating dust during the cleanup process.[1][2][3]

    • Use a shovel or other appropriate tool to collect the swept-up material.[1][2][3]

  • Packaging of Waste:

    • Place the collected this compound into a suitable, labeled, and closed container for disposal.[1][2][3]

    • Ensure the container is kept tightly closed to prevent any release of the substance.[2][3]

  • Final Disposal:

    • Dispose of the container with its contents at an approved waste disposal plant.[2][3][4][5][6]

    • Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Step 2: Contain Spill (Sweep up solid, avoid dust) ppe->spill package Step 3: Package Waste (Place in a labeled, sealed container) spill->package dispose Step 4: Transfer to Approved Facility (Dispose via licensed waste management) package->dispose end End: Disposal Complete dispose->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Bromo-2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2,4-dimethoxybenzoic acid. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle all laboratory chemicals with a high degree of caution.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood or ventilated enclosure) Chemical safety goggles with side shieldsNitrile glovesLaboratory coatGenerally not required if handled in a certified chemical fume hood or other ventilated enclosure.
General Handling of Solutions Chemical safety gogglesNitrile glovesLaboratory coatNot required with adequate ventilation.
Cleaning and Decontamination Chemical safety gogglesNitrile glovesLaboratory coatNot required with adequate ventilation.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAn N95-rated respirator or higher may be necessary depending on the spill size and potential for dust generation.
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatNot required with adequate ventilation.

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust particles.[2][3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Weighing and Transfer:

    • Use a clean, dry spatula for transferring the solid.[4]

    • To avoid creating dust, gently scoop the chemical. Avoid pouring the solid directly from a large container if it can generate dust.[4]

    • Use a powder funnel when transferring the solid into a container with a narrow opening.[5][6]

    • For precise measurements, use an analytical balance within a ventilated enclosure.[7][8]

    • Clean any spills on the balance immediately with a brush.[9]

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

Disposal Plan:

As a brominated organic compound, this compound and its contaminated waste must be treated as halogenated organic waste.[10]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated and clearly labeled hazardous waste container for halogenated organic solids.[1][10]

  • Liquid Waste: Solutions of this compound should be disposed of in a labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[1][10][11][12]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as halogenated liquid waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[13]

Experimental Protocols: Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above for spill cleanup.

  • Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, create a dike around the spill using an absorbent material like vermiculite or sand.[14][15]

  • Cleanup:

    • Solid Spill: Carefully sweep the contained solid into a designated hazardous waste container.[14] Do not dry sweep in a way that creates dust.[16]

    • Liquid Spill: Absorb the spill with an inert absorbent material.[14][15]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as halogenated hazardous waste.[15]

Personnel Exposure Protocol:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Visual Workflow and Logical Relationships

Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling cluster_disposal Waste Disposal Prep Review SDS and Protocols Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid in Ventilated Enclosure Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Decon Decontaminate Work Area Dissolve->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Segregate Segregate Halogenated Waste Doff_PPE->Segregate Label Label Waste Containers Segregate->Label Store Store for Pickup Label->Store Spill_Response Emergency Spill Response Protocol cluster_ppe Emergency Spill Response Protocol Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Severity Alert->Assess Don_Spill_PPE Don Spill-Specific PPE Assess->Don_Spill_PPE Contain Contain the Spill Don_Spill_PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decon_Area Decontaminate the Area Cleanup->Decon_Area Dispose Dispose of Waste Properly Decon_Area->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.